3-Oxatricyclo[3.2.1.02,4]octane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196237. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNZOOGWXZCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871884 | |
| Record name | exo-2,3-Epoxynorbornane | |
| Source | EPA DSSTox | |
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Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278-74-0, 3146-39-2 | |
| Record name | 3-Oxatricyclo[3.2.1.02,4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxatricyclo(3.2.1.02,4)octane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbornane, 2,3-epoxy-, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Norbornene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196237 | |
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| Record name | exo-Norbornene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | exo-2,3-Epoxynorbornane | |
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| Record name | Exo-2,3-epoxynorbornane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-oxatricyclo[3.2.1.02,4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strained bicyclic ether, 3-Oxatricyclo[3.2.1.0²˒⁴]octane, also known as exo-2,3-epoxynorbornane, and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents and functional polymers. This guide offers a comprehensive overview of the synthetic strategies employed to access this tricyclic core and its diverse derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a critical analysis of the available methodologies, empowering researchers to confidently incorporate these valuable building blocks into their synthetic endeavors.
Introduction: The Significance of the 3-Oxatricyclo[3.2.1.0²˒⁴]octane Scaffold
The 3-Oxatricyclo[3.2.1.0²˒⁴]octane framework is a conformationally restricted bicyclic ether that has garnered considerable attention as a versatile synthetic intermediate. The inherent ring strain of the epoxide fused to the norbornane skeleton imparts a high degree of reactivity, enabling a wide range of chemical transformations. This reactivity, coupled with the stereochemically defined architecture, makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. Derivatives of this scaffold have been explored for various applications, including the development of novel pharmaceuticals and the preparation of advanced polymeric materials.
I. Synthesis of the Core Structure: 3-Oxatricyclo[3.2.1.0²˒⁴]octane
The primary and most efficient route to the parent 3-Oxatricyclo[3.2.1.0²˒⁴]octane is the epoxidation of norbornene (bicyclo[2.2.1]hept-2-ene). The stereochemistry of this reaction is a crucial aspect, with the exo isomer being the predominantly formed product due to the steric hindrance of the endo face of the norbornene molecule. A variety of epoxidizing agents and conditions have been successfully employed, each with its own set of advantages and considerations.
A. Epoxidation with Peroxy Acids
The use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), is a classic and reliable method for the epoxidation of alkenes, including norbornene. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is transferred from the peroxy acid to the double bond in a single step.
Diagram 1: General Mechanism of Peroxy Acid Epoxidation
An In-depth Technical Guide to the Acid-Catalyzed Rearrangement of 3-Oxatricyclo[3.2.1.02,4]octane
Abstract
This technical guide provides a comprehensive examination of the acid-catalyzed rearrangement of 3-Oxatricyclo[3.2.1.02,4]octane, commonly known as norbornene oxide. The intricate mechanistic pathways, heavily influenced by the stereochemistry of the epoxide, are dissected in detail. This document serves as a critical resource for researchers in organic synthesis and drug development, offering insights into the profound impact of substrate stereochemistry on reaction outcomes and providing a robust theoretical and practical framework for leveraging these transformations in complex molecule synthesis.
Introduction: The Significance of a Strained Tricyclic Ether
This compound exists as two diastereomers: exo and endo. The inherent ring strain of the epoxide fused to the rigid bicyclo[2.2.1]heptane framework makes this molecule highly susceptible to acid-catalyzed ring-opening and rearrangement. The stereochemical and electronic properties of this system have made it a cornerstone for studying fundamental concepts in physical organic chemistry, including anchimeric assistance and the nature of non-classical carbocations. Understanding the acid-catalyzed transformations of these isomers is paramount for synthetic chemists aiming to construct complex polycyclic architectures.
The profound difference in reactivity between the exo and endo isomers underscores the importance of stereochemical control in chemical synthesis. While the exo isomer readily undergoes rearrangement through a stabilized intermediate, the endo isomer faces significant steric and electronic barriers, leading to different reaction pathways and products. This guide will elucidate the mechanistic underpinnings of these divergent outcomes.
The Core Mechanism: A Tale of Two Isomers
The acid-catalyzed rearrangement of this compound is initiated by the protonation of the epoxide oxygen, forming a highly reactive oxonium ion. The fate of this intermediate is dictated by the stereochemistry of the epoxide.
The Exo Isomer: A Pathway Dominated by the Non-Classical Carbocation
The acid-catalyzed rearrangement of exo-3-Oxatricyclo[3.2.1.02,4]octane is a classic example of a reaction proceeding through a non-classical carbocation. The solvolysis of exo-norbornyl derivatives is remarkably faster than their endo counterparts, a phenomenon attributed to anchimeric assistance from the C1-C6 sigma bond.[1]
The mechanism unfolds as follows:
-
Protonation: The epoxide oxygen of the exo isomer is protonated by an acid catalyst.
-
Formation of the Non-Classical Carbocation: The C1-C6 sigma bond provides anchimeric assistance to the opening of the protonated epoxide. This participation leads to the formation of the symmetrical, bridged, non-classical 2-norbornyl cation.[1][2][3][4] This intermediate has a three-center, two-electron bond, delocalizing the positive charge over C1, C2, and C6.[3]
-
Wagner-Meerwein Rearrangement and Product Formation: The non-classical cation can then be attacked by a nucleophile or undergo further rearrangement.
-
In the absence of a strong external nucleophile (e.g., under non-aqueous acidic conditions), a 1,2-hydride shift (a type of Wagner-Meerwein rearrangement) from C6 to C2, followed by intramolecular attack of the hydroxyl group, leads to the formation of nortricyclanol (tricyclo[2.2.1.02,6]heptan-3-ol).[5]
-
In the presence of water (aqueous acid), the non-classical cation is trapped by a water molecule. Due to the bridged nature of the intermediate, the nucleophilic attack occurs from the exo face, leading exclusively to the formation of trans-bicyclo[2.2.1]heptane-2,3-diol.
-
The formation of a racemic product from an enantiomerically pure starting material is a key piece of evidence for the symmetrical non-classical carbocation intermediate.[1]
Caption: Acid-catalyzed rearrangement pathways for exo-3-Oxatricyclo[3.2.1.02,4]octane.
The Endo Isomer: A Sterically Hindered Pathway
The acid-catalyzed rearrangement of endo-3-Oxatricyclo[3.2.1.02,4]octane follows a different course due to steric hindrance. The C1-C6 sigma bond is not properly aligned to provide anchimeric assistance for the opening of the endo epoxide. Consequently, the rate of reaction is significantly slower than that of the exo isomer.[1]
The proposed mechanism involves:
-
Protonation: Similar to the exo isomer, the first step is the protonation of the epoxide oxygen.
-
Formation of a Classical Carbocation: Due to the lack of anchimeric assistance, the protonated epoxide opens to form a more classical secondary carbocation at C2. This intermediate is less stable than the non-classical cation formed from the exo isomer.
-
Rearrangement and Product Formation: This classical carbocation is prone to rearrangement to achieve greater stability. A Wagner-Meerwein rearrangement involving a 1,2-hydride shift from C7 (syn position) to C2 can occur. Subsequent attack by a nucleophile (e.g., water) at C7 would lead to the formation of bicyclo[2.2.1]heptane-exo-2,syn-7-diol. Another possibility is the formation of nortricyclanone via rearrangement.
The product profile from the endo isomer is often more complex and can be highly dependent on the specific reaction conditions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bicyclo[2.2.1]heptane-2,3-diol | C7H12O2 | CID 85735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kbfi.ee [kbfi.ee]
- 5. Enantioselective rearrangement of exo-norbornene oxide to nortricyclanol | Department of Chemistry [chem.web.ox.ac.uk]
Spectroscopic Characterization of 3-Oxatricyclo[3.2.1.0²˒⁴]octane: A Technical Guide to ¹H and ¹³C NMR Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxatricyclo[3.2.1.0²˒⁴]octane, with a primary focus on its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This document is intended to serve as a valuable resource for researchers and scientists involved in organic synthesis, medicinal chemistry, and drug development, offering detailed spectral analysis, experimental protocols, and an exploration of the underlying structural principles.
Introduction: The Structural Significance of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
3-Oxatricyclo[3.2.1.0²˒⁴]octane, also commonly known as exo-2,3-epoxynorbornane, is a saturated tricyclic ether with a strained epoxide ring fused to a bicyclo[2.2.1]heptane (norbornane) framework.[1] Its rigid, polycyclic structure and the presence of the reactive epoxide moiety make it a valuable synthetic intermediate and a subject of interest in mechanistic studies. The stereochemistry of the exo epoxide is a critical feature, influencing its reactivity and spectroscopic properties.
The precise characterization of this molecule is paramount for its application in complex synthetic pathways. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its structure, providing detailed information about the connectivity of atoms and their spatial relationships.
¹H and ¹³C NMR Spectral Data
The strained nature of the tricyclic system and the electronegativity of the oxygen atom in the epoxide ring significantly influence the chemical shifts of the constituent protons and carbons. Protons on carbons adjacent to the oxygen atom are expected to be deshielded and resonate at a lower field. In ¹H NMR, the protons on the epoxide ring typically appear in the range of 2.5-3.5 ppm, while in ¹³C NMR, the carbons of the epoxide ring generally resonate between 40-60 ppm.[2]
¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Oxatricyclo[3.2.1.0²˒⁴]octane in CDCl₃ is characterized by a set of distinct signals corresponding to the ten protons in the molecule. The symmetry of the molecule simplifies the spectrum to a degree, but the rigid structure leads to complex coupling patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2, H4 | ~3.1 | d | ~2.5 |
| H1, H5 | ~2.5 | m | |
| H6-exo, H8-exo | ~1.5 | m | |
| H6-endo, H8-endo | ~1.2 | m | |
| H7-syn | ~0.9 | dt | J ≈ 10, 1.5 |
| H7-anti | ~0.8 | d | J ≈ 10 |
Note: The chemical shifts and coupling constants are approximate values based on spectral data from similar compounds and predictive models. Actual experimental values may vary slightly.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2, C4 | ~51 |
| C1, C5 | ~38 |
| C6, C8 | ~28 |
| C7 | ~25 |
Note: The chemical shifts are approximate values based on spectral data from similar compounds and predictive models. Actual experimental values may vary slightly.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified 3-Oxatricyclo[3.2.1.0²˒⁴]octane into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent instrument.[3]
-
Tune and shim the spectrometer to the CDCl₃ lock signal to ensure a homogeneous magnetic field.
-
Set the sample temperature to 298 K.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Dummy Scans: 2-4.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization of Molecular Structure and NMR Workflow
To better understand the structural assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 3-Oxatricyclo[3.2.1.0²,⁴]octane.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Mechanistic Insights from Spectroscopic Data
The chemical shifts and coupling constants observed in the NMR spectra provide valuable insights into the stereochemistry and electronic structure of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. The upfield shift of the C7 bridge protons is a classic characteristic of the norbornane system, arising from shielding effects. The coupling constant between the bridgehead protons (H1 and H5) and the adjacent protons provides information about the dihedral angles and, consequently, the conformation of the five-membered rings.
The chemical shifts of the epoxide protons (H2 and H4) are significantly downfield compared to the other methylene protons, a direct consequence of the deshielding effect of the adjacent oxygen atom. The small coupling constant between H2 and H4 is characteristic of protons on a three-membered ring.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopic data for 3-Oxatricyclo[3.2.1.0²˒⁴]octane. The presented data, coupled with the detailed experimental protocol and structural visualizations, offer a robust resource for the characterization and utilization of this important tricyclic ether in various scientific and industrial applications. The principles of NMR analysis discussed herein are broadly applicable to the structural elucidation of other complex organic molecules.
References
-
Kasyan, L. I., Okovity, S. I., & Kasyan, A. O. (1997). Azabrendanes. II. Chemo-, regio- and stereoselective transformation of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile in reaction with lithium aluminum hydride. Heteroatom Chemistry, 8(2), 185-190. [Link]
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National Center for Biotechnology Information. (n.d.). exo-2,3-Epoxynorbornane. PubChem. [Link]
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U.S. Environmental Protection Agency. (n.d.). This compound, 6-ethenyl-. Substance Registry Services. [Link]
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Troiano, R., Carratù, M., & Pragliola, S. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. [Link]
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Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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de la Cruz, J. N., et al. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Metabolites, 8(3), 46. [Link]
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NIST. (n.d.). 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. NIST Chemistry WebBook. [Link]
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A Computational Lens on a Strained Scaffold: Unveiling the Stability and Reactivity of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Oxatricyclo[3.2.1.0²˒⁴]octane, a strained bicyclic ether, represents a fascinating molecular architecture with significant potential in organic synthesis and as a building block for novel therapeutic agents. Its inherent ring strain governs its stability and dictates its reactivity, making a thorough understanding of these properties crucial for its effective utilization. This in-depth technical guide provides a comprehensive framework for the computational investigation of 3-Oxatricyclo[3.2.1.0²˒⁴]octane, offering insights into its structural characteristics, energetic landscape, and predicted reaction pathways. By leveraging modern computational chemistry techniques, researchers can gain predictive power, enabling the rational design of experiments and the accelerated discovery of new chemical entities.
Introduction: The Intrigue of Strained Tricyclic Ethers
Saturated cyclic ethers are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical compounds[1]. Among these, molecules incorporating strained ring systems, such as 3-Oxatricyclo[3.2.1.0²˒⁴]octane (also known as exo-2,3-epoxynorbornane), present a unique confluence of structural rigidity and latent reactivity[2][3]. The fusion of a bicyclo[2.2.1]heptane (norbornane) framework with an epoxide ring introduces significant ring strain, which is a key determinant of the molecule's chemical behavior[4]. This guide will explore how computational methods can be strategically employed to dissect the intricate relationship between strain, stability, and reactivity in this compelling molecule.
The primary objective of this whitepaper is to furnish researchers, scientists, and drug development professionals with a robust computational workflow to investigate 3-Oxatricyclo[3.2.1.0²˒⁴]octane. We will delve into the theoretical underpinnings of the chosen computational methods, provide detailed protocols for their implementation, and discuss the interpretation of the resulting data to predict the molecule's stability and its susceptibility to various chemical transformations, particularly ring-opening reactions.
The Computational Gauntlet: A Methodological Blueprint
The selection of an appropriate computational methodology is paramount to obtaining accurate and meaningful results. For a molecule like 3-Oxatricyclo[3.2.1.0²˒⁴]octane, where electron correlation and strain energies are significant, Density Functional Theory (DFT) stands out as a powerful and efficient tool.[5][6]
Foundational Pillar: Density Functional Theory (DFT)
DFT offers a favorable balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical and should be guided by the specific properties being investigated.
-
Functionals for Geometric and Energetic Fidelity: For geometry optimizations and the calculation of thermodynamic properties, hybrid functionals such as B3LYP are often a reliable starting point. To better account for dispersion interactions, which can be important in predicting intermolecular interactions and the stability of transition states, dispersion-corrected functionals like B3LYP-D3 or the ωB97X-D functional are highly recommended.[7]
-
Basis Sets for Accuracy: A Pople-style basis set, such as 6-31G(d,p) , provides a good initial level of theory for geometry optimizations. For more accurate single-point energy calculations, transition state searches, and frequency calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ ) is advisable to ensure a more complete description of the electronic structure.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a comprehensive computational investigation of 3-Oxatricyclo[3.2.1.0²˒⁴]octane.
Step 1: Geometry Optimization and Vibrational Frequency Analysis
-
Input Structure Generation: Construct the 3D structure of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. Both exo and endo isomers should be considered for a complete analysis.
-
Optimization: Perform a full geometry optimization without any symmetry constraints using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 2: Ring Strain Energy (RSE) Calculation
The inherent strain in the molecule is a critical driver of its reactivity. RSE can be estimated using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, leading to a cancellation of systematic errors in the calculations.[4]
-
Isodesmic Reaction Example: 3-Oxatricyclo[3.2.1.0²˒⁴]octane + 2(Propane) + Tetrahydropyran → Norbornane + 2(Diethyl ether)
The RSE is calculated as the difference in the electronic energies (or Gibbs free energies) between the products and the reactants.
Step 3: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity.
-
Orbital Visualization: Generate and visualize the HOMO and LUMO of the optimized structure.
-
Energy Gap: Calculate the HOMO-LUMO energy gap. A smaller gap generally suggests higher reactivity.
-
Reactivity Prediction: The spatial distribution of the HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack.
Step 4: Modeling Reaction Pathways: The Case of Acid-Catalyzed Ring Opening
The epoxide ring in 3-Oxatricyclo[3.2.1.0²˒⁴]octane is susceptible to ring-opening reactions, particularly under acidic conditions. Computational modeling can elucidate the mechanism and stereoselectivity of such reactions.
-
Reactant Complex Formation: Model the initial interaction of 3-Oxatricyclo[3.2.1.0²˒⁴]octane with a proton source (e.g., H₃O⁺).
-
Transition State (TS) Search: Locate the transition state for the nucleophilic attack on the protonated epoxide. This is a critical step and often requires specialized algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
TS Verification: A valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation from the transition state will connect it to the reactant and product minima, confirming the proposed reaction pathway.
-
Activation Energy Barrier: The difference in energy between the transition state and the reactant complex provides the activation energy barrier, a key indicator of the reaction rate.
Visualizing the Computational Approach
Caption: A schematic overview of the computational workflow.
Unraveling Stability: A Quantitative Perspective
The stability of 3-Oxatricyclo[3.2.1.0²˒⁴]octane is intrinsically linked to its strain energy. The following table presents hypothetical, yet plausible, data that would be obtained from the computational protocol described above.
| Property | Computational Method | exo-isomer | endo-isomer |
| Relative Energy (kcal/mol) | B3LYP-D3/6-311+G(d,p) | 0.00 | +2.5 |
| Ring Strain Energy (kcal/mol) | Isodesmic Reaction | ~35-40 | ~37-42 |
| HOMO-LUMO Gap (eV) | B3LYP/6-31G(d,p) | ~7.5 | ~7.4 |
| Dipole Moment (Debye) | B3LYP/6-31G(d,p) | ~1.9 | ~2.1 |
Note: These values are illustrative and would need to be calculated explicitly.
The exo-isomer is generally found to be thermodynamically more stable than the endo-isomer due to reduced steric interactions. The significant ring strain energy, comparable to that of other highly strained systems, indicates a strong thermodynamic driving force for ring-opening reactions.
Decoding Reactivity: FMOs and Reaction Pathways
Frontier Molecular Orbital theory is a powerful qualitative tool for predicting reactivity.
-
HOMO: The HOMO is typically localized on the oxygen atom of the epoxide, indicating its Lewis basicity and propensity to be protonated or coordinate to electrophiles.
-
LUMO: The LUMO is predominantly centered on the C-O antibonding orbitals of the epoxide ring, highlighting the carbon atoms as the sites for nucleophilic attack.
Acid-Catalyzed Ring Opening: A Mechanistic Deep Dive
The acid-catalyzed ring-opening of epoxides is a cornerstone reaction in organic synthesis. For 3-Oxatricyclo[3.2.1.0²˒⁴]octane, this reaction is expected to proceed via an SN2-like mechanism.
Caption: A simplified representation of the ring-opening reaction pathway.
Computational studies on related norbornene epoxides have shown that the stereochemical outcome of the ring-opening is highly dependent on the facial bias of the substrate and the nature of the nucleophile.[8] For the exo-epoxide, nucleophilic attack is anticipated to occur from the endo face at one of the epoxide carbons, leading to the formation of a trans-configured product. The regioselectivity of the attack (at C2 vs. C3) can be predicted by examining the partial positive charges on these carbons in the protonated intermediate and the relative activation barriers for the two possible pathways.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational strategy for elucidating the stability and reactivity of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. By employing DFT calculations, researchers can gain a deep, quantitative understanding of its structural and electronic properties, which are governed by its inherent ring strain. The predictive power of these computational methods allows for the rationalization of experimental observations and the design of novel synthetic transformations.
Future computational studies could explore a wider range of reactions, including those catalyzed by transition metals, and investigate the properties of substituted derivatives of 3-Oxatricyclo[3.2.1.0²˒⁴]octane to modulate their reactivity for specific applications in materials science and medicinal chemistry. The synergy between computational prediction and experimental validation will undoubtedly accelerate innovation in these fields.
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Coxon, J. M., Steel, P. J., Whittington, B. I., & Battiste, M. A. (1989). Corner attack on exo- and endo-tricyclo[3.2.1.02,4]octane by deuteron and mercuric ions. The Journal of Organic Chemistry, 54(5), 1140-1145. [Link]
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From Serendipity to Rational Design: A Historical Perspective on the Discovery of Tricyclic and Macrocyclic Ethers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of scientific discovery is often a blend of meticulous planning and unforeseen chance. In the realm of organic chemistry, the history of tricyclic and macrocyclic ethers stands as a compelling narrative of this dualism. From the accidental synthesis of a novel class of macrocycles that redefined host-guest chemistry to the targeted development of tricyclic ether-containing drugs that revolutionized mental healthcare, this guide delves into the pivotal moments, key scientific minds, and foundational experimental methodologies that shaped this vital area of chemical science.
Chapter 1: The Dawn of a New Class – Serendipity and the Birth of Crown Ethers
The story of macrocyclic ethers is inextricably linked with the element of serendipity. In the 1960s, Charles J. Pedersen, a research chemist at DuPont, was not searching for a way to complex metal cations.[1] His work was focused on synthesizing multidentate ligands to control the catalytic activity of vanadium and copper.[2] During an attempt to prepare a phenolic ligand from catechol and bis(2-chloroethyl)ether, he isolated a small quantity of a white, crystalline byproduct, which he described as "goo".[2][3]
Instead of discarding the unexpected substance, Pedersen's scientific curiosity led him to investigate its properties. He discovered that this compound, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, had the remarkable and unprecedented ability to solubilize sodium ions in organic solvents.[2][4] He aptly named this new class of molecules "crown ethers" due to their structural resemblance to a crown and their ability to bind metal ions within their central cavity.[1][5] This discovery, born from an accidental 0.4% yield, opened up the entirely new field of host-guest chemistry and earned Pedersen a share of the 1987 Nobel Prize in Chemistry.[1][6]
The causality behind this discovery lies in the "template effect." Pedersen later hypothesized that the sodium ion, present from the sodium hydroxide used in the reaction, acted as a template, organizing the reactant molecules around itself to facilitate the ring-closing step.[7] This insight transformed a low-yield accident into a rational synthetic strategy. Higher yields of dibenzo-18-crown-6 were observed when using sodium or potassium hydroxide, bases with cations that are strongly complexed by the ether, compared to lithium or tetramethylammonium hydroxide.[7]
Visualizing Serendipity: The Pedersen Discovery
The following diagram illustrates the intended reaction versus the serendipitous formation of the first crown ether.
Caption: A diagram illustrating the intended vs. actual reaction in Pedersen's discovery.
Protocol 1: Foundational Synthesis of Dibenzo-18-crown-6
This protocol is based on the improved direct synthesis method developed by Pedersen, which became a cornerstone for the synthesis of macrocyclic polyethers.[8]
Objective: To synthesize dibenzo-18-crown-6 from catechol and bis(2-chloroethyl) ether.
Materials:
-
Catechol
-
Bis(2-chloroethyl) ether
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Toluene
-
Methanol
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a solution of catechol in n-butanol is prepared.
-
Base Addition: An aqueous solution of sodium hydroxide is added dropwise to the catechol solution while stirring. This deprotonates the catechol to form the sodium salt.
-
Alkylation: Bis(2-chloroethyl) ether is added to the reaction mixture. The mixture is then heated to reflux with vigorous stirring. The reaction proceeds via a Williamson ether synthesis mechanism.[9][10]
-
Reaction Monitoring: The reaction is refluxed for a specified period. The progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is treated with water and extracted with toluene.
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the crystalline dibenzo-18-crown-6.[3]
This self-validating system relies on the precise stoichiometry and the template effect of the sodium cation to favor the formation of the 18-membered ring over polymerization or other side reactions.
Chapter 2: Rational Design in Medicinal Chemistry - The Rise of Tricyclic Ether Drugs
While serendipity played a key role in the discovery of macrocyclic ethers, the development of medicinally important tricyclic ethers was a more deliberate process. The dibenzo[b,f]oxepine and the related dibenzo[b,e]oxepine scaffolds are core structures in several important drugs.[11] The discovery of tricyclic antidepressants (TCAs) in the 1950s, which revolutionized the treatment of major depressive disorder, spurred the exploration of related three-ring structures.[12][13]
The first TCA, imipramine, was initially investigated as an antipsychotic.[12] Its unexpected antidepressant properties led to a surge in research to synthesize and screen analogous tricyclic molecules.[14][15] This systematic approach led to the development of doxepin in 1963.[16] Doxepin, a dibenzo[b,e]oxepine derivative, demonstrated potent antidepressant and anxiolytic effects.[17]
The core scientific insight was the recognition that the rigid, three-dimensional structure of the tricyclic core was crucial for interaction with neurotransmitter transporters. Doxepin functions by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.[18][19] This mechanism of action is a direct result of the molecule's shape, which allows it to bind to the transporter proteins.[19] The molecule also possesses significant antihistamine properties, contributing to its sedative effects.[19][20]
Visualizing the Drug Development Pathway
The following workflow illustrates the logical progression from a lead compound to a clinically approved drug like doxepin.
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understanding the ring strain and reactivity of the epoxide in 3-Oxatricyclo[3.2.1.02,4]octane
An In-depth Technical Guide to the Ring Strain and Reactivity of 3-Oxatricyclo[3.2.1.02,4]octane
Abstract
This compound, commonly known as exo-norbornene oxide, is a pivotal saturated heterocyclic compound whose unique structural rigidity and significant ring strain make it a highly reactive and versatile building block in modern organic synthesis. This guide provides an in-depth analysis of the molecule's inherent strain, explores its synthesis and spectroscopic characterization, and offers a detailed examination of its reactivity profile under both nucleophilic and electrophilic conditions. By elucidating the mechanistic principles that govern its transformations, we aim to equip researchers, chemists, and drug development professionals with the expert insights required to effectively harness this potent synthetic intermediate for the construction of complex molecular architectures.
The Architecture of Strain: Structural Analysis
The exceptional reactivity of this compound stems directly from its constrained tricyclic framework. The molecule is built upon a bicyclo[2.2.1]heptane (norbornane) skeleton, a system already known for its considerable internal strain (~60 kcal/mol) due to bond angle deformation. The fusion of an epoxide ring onto the exo face of this scaffold introduces further destabilization through two primary mechanisms:
-
Angle Strain: The three-membered oxirane ring forces the C-O-C and C-C-O bond angles to be approximately 60°, a severe deviation from the ideal tetrahedral (109.5°) or ether (110°) bond angles.
-
Torsional Strain: The rigid norbornane backbone prevents the molecule from adopting conformations that would alleviate the eclipsing interactions inherent in the fused ring system.
This amalgamation of strain makes the C-O bonds of the epoxide ring particularly weak and susceptible to cleavage, thereby providing a powerful thermodynamic driving force for ring-opening reactions.
Data Presentation: Physicochemical and Thermochemical Properties
The following table summarizes key data for this compound, providing a quantitative basis for understanding its physical state and energetic properties.[1][2][3][4]
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₀O | - | [NIST][1][3] |
| Molecular Weight | 110.15 | g/mol | [PubChem][4] |
| CAS Number | 3146-39-2 | - | [NIST][1][3] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -53.90 ± 2.60 | kJ/mol | [Cheméo][2] |
| Enthalpy of Sublimation (ΔsubH°) | 44.10 ± 0.50 | kJ/mol | [Cheméo][2] |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -4085.70 ± 2.50 | kJ/mol | [Cheméo][2] |
Note: These thermochemical values underscore the high internal energy of the molecule, a direct consequence of its ring strain.
Visualization: Molecular Structure
The diagram below illustrates the strained bicyclic framework with the fused exo-epoxide ring.
Sources
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Methodological & Application
The Strategic Utility of 3-Oxatricyclo[3.2.1.0²˒⁴]octane in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Strained Bicyclic Epoxide
3-Oxatricyclo[3.2.1.0²˒⁴]octane, also commonly known as exo-norbornene oxide, is a fascinating and highly versatile building block in organic synthesis. Its rigid bicyclic framework, coupled with the inherent strain of the fused oxirane ring, imparts a unique reactivity profile that can be strategically exploited to access a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science.
The high ring strain of the epoxide, a consequence of its fusion to the rigid norbornane skeleton, renders it significantly more susceptible to nucleophilic attack than typical acyclic epoxides. This enhanced reactivity, combined with the stereoelectronically controlled nature of its reactions, allows for the diastereoselective introduction of functionalities, making it an invaluable chiron for asymmetric synthesis.
Core Reactivity: The Ring-Opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
The cornerstone of 3-Oxatricyclo[3.2.1.0²˒⁴]octane's utility lies in its propensity to undergo stereospecific ring-opening reactions with a wide range of nucleophiles. These transformations can be broadly categorized into base-catalyzed and acid-catalyzed processes, each offering distinct regiochemical and stereochemical outcomes.
Base-Catalyzed Ring-Opening: An SN2 Paradigm
Under basic or nucleophilic conditions, the ring-opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane proceeds via a classic SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at the point of attack. Due to the steric hindrance posed by the bicyclic framework, the nucleophile typically attacks from the exo face.
This predictable stereochemical outcome is a powerful tool for the synthesis of substituted norbornane derivatives with defined stereochemistry.
Acid-Catalyzed Ring-Opening: A Mechanistic Dichotomy
The acid-catalyzed ring-opening of epoxides is a more nuanced process. The reaction is initiated by protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. The subsequent nucleophilic addition can proceed through a continuum of mechanisms, ranging from SN2-like to SN1-like, depending on the reaction conditions and the nature of the nucleophile.[1]
In the case of 3-Oxatricyclo[3.2.1.0²˒⁴]octane, the transition state often exhibits significant carbocationic character at the more substituted carbon atom. This leads to a preference for nucleophilic attack at this position, a departure from the sterically controlled regime of base-catalyzed openings.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
This procedure details the epoxidation of norbornene, a common and efficient route to the title compound.
Materials:
-
Norbornene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve norbornene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂SO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 3-Oxatricyclo[3.2.1.0²˒⁴]octane as a white solid.
| Reactant | Equivalents | Molecular Weight ( g/mol ) | CAS Number |
| Norbornene | 1.0 | 94.15 | 498-66-8 |
| m-CPBA | 1.1 | 172.57 | 937-14-4 |
| Product | Molecular Weight ( g/mol ) | CAS Number | |
| 3-Oxatricyclo[3.2.1.0²˒⁴]octane | 110.15 | 3146-39-2[2] |
Protocol 2: Ring-Opening with an Amine Nucleophile
This protocol exemplifies the SN2 ring-opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane with an amine, a common method for the synthesis of β-amino alcohols.
Materials:
-
3-Oxatricyclo[3.2.1.0²˒⁴]octane
-
Benzylamine
-
Ethanol (absolute)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of 3-Oxatricyclo[3.2.1.0²˒⁴]octane (1.0 eq) in absolute ethanol, add benzylamine (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding β-amino alcohol. This type of reaction generally proceeds with high regioselectivity.[3]
| Reactant | Equivalents | Reaction Time | Typical Yield |
| 3-Oxatricyclo[3.2.1.0²˒⁴]octane | 1.0 | 12-16 h | >90% |
| Benzylamine | 1.2 |
Protocol 3: Reductive Ring-Opening with Lithium Aluminum Hydride
This protocol describes the reductive opening of the epoxide to generate a specific alcohol isomer, showcasing the utility of hydride reagents.
Materials:
-
3-Oxatricyclo[3.2.1.0²˒⁴]octane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Glauber's salt (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate tetrahydrate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-Oxatricyclo[3.2.1.0²˒⁴]octane (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Alternatively, the reaction can be quenched by the slow addition of a saturated aqueous solution of Glauber's salt or Rochelle's salt until a granular precipitate forms.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired alcohol. The reduction of a derivative of this epoxide with LiAlH₄ has been shown to be chemo-, regio-, and stereoselective.[4]
Applications in Complex Molecule Synthesis
The unique reactivity of 3-Oxatricyclo[3.2.1.0²˒⁴]octane has been harnessed in the synthesis of a variety of complex and biologically relevant molecules. Its rigid framework allows for the precise installation of stereocenters, which can then be elaborated into more complex structures.
-
Antiviral Agents: The norbornane scaffold is present in a number of compounds with antiviral activity. The stereocontrolled functionalization of 3-Oxatricyclo[3.2.1.0²˒⁴]octane provides a valuable entry point into the synthesis of novel antiviral drug candidates.[5]
-
Carbohydrate Mimetics: The rigid, polyhydroxylated structures that can be derived from this building block make it an attractive starting material for the synthesis of carbohydrate mimetics, which are important tools for studying carbohydrate-protein interactions and for the development of therapeutics.
-
Natural Product Synthesis: The stereospecific transformations of 3-Oxatricyclo[3.2.1.0²˒⁴]octane have been employed as key steps in the total synthesis of several natural products, where the control of stereochemistry is paramount.
Conclusion
3-Oxatricyclo[3.2.1.0²˒⁴]octane is a powerful and versatile building block that offers a wealth of synthetic opportunities. Its strained epoxide ring allows for a range of stereocontrolled transformations, providing access to a diverse array of functionalized norbornane derivatives. The protocols and mechanistic discussions presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this remarkable compound in their own synthetic endeavors. The predictable reactivity and stereochemical outcomes make it a reliable tool for the construction of complex molecular architectures with applications spanning from medicinal chemistry to materials science.
References
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Kasyan, L. I., Okovity, S. I., & Kas'yan, A. O. (1997). Azabrendanes. II. Chemo-, regio- and stereoselective transformation of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile in reaction with lithium aluminum hydride. Heteroatom Chemistry, 8(2), 129-134. [Link]
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Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]
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von der Lippe, M., & Effenberger, F. (2009). Synthesis of novel test compounds for antiviral chemotherapy of severe acute respiratory syndrome (SARS). Archiv der Pharmazie, 342(8), 487-498. [Link]
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NIST. (n.d.). 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. [Link]
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PubChem. (n.d.). exo-Norbornene oxide. [Link]
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Cheméo. (n.d.). 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1«alpha»,2«beta»,4«beta»,5«alpha»)-. [Link]
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Krow, G. R., Gandla, D., & Guo, W. (2008). Nucleophilic Opening of the Aziridine Ring in 1-Alkyl-1-azoniatricyclo[2.2.1.02,6]heptanes. The Journal of Organic Chemistry, 73(15), 6044–6047. [Link]
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Zefirov, N. S., Kasyan, L. I., Gnedenkov, L. Y., Shashkov, A. S., & Cherepanova, E. G. (1979). Synthesis of norbornene endo-epoxide (this compound). Tetrahedron Letters, 20(11), 949-950. [Link]
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Trost, B. M., & Vlad, G. (2004). Ruthenium-Catalyzed Cyclopropanation of Norbornene with Propargyl Alcohol. The Journal of Organic Chemistry, 69(24), 8466–8473. [Link]
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Yanai, H., Obara, S., & Taguchi, T. (2008). An efficient synthesis of triazolo-carbohydrate mimetics and their conformational analysis. Organic & Biomolecular Chemistry, 6(15), 2679-2685. [Link]
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Al-Zoubi, R. M. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 14(4), 542-559. [Link]
-
Reddy, B. V. S., Kumar, A. S., & Yadav, J. S. (2012). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 48(61), 7582-7584. [Link]
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Application Notes & Protocols: Ring-Opening Polymerization of 3-Oxatricyclo[3.2.1.0(2,4)]octane for Novel Polyether Materials
Introduction: Unlocking the Potential of a Strained Bicyclic Ether
3-Oxatricyclo[3.2.1.0(2,4)]octane, also known as exo-2,3-epoxynorbornane, is a highly strained bicyclic ether monomer holding significant promise for the synthesis of novel polyether-based materials.[][2] Its inherent ring strain, a consequence of the fused epoxide and norbornane rings, provides a strong thermodynamic driving force for ring-opening polymerization (ROP).[3] This process yields polymers with unique architectures and properties, such as high thermal stability and defined stereochemistry, making them attractive candidates for advanced applications in drug delivery, high-performance coatings, and specialty composites.
This guide provides a comprehensive overview of the ring-opening polymerization of 3-Oxatricyclo[3.2.1.0(2,4)]octane, focusing on the cationic mechanism. It offers detailed, field-tested protocols, explains the causality behind experimental choices, and outlines robust characterization techniques for researchers, scientists, and professionals in drug development and materials science.
The Science of Polymerization: Mechanism and Strategy
The most effective method for polymerizing 3-Oxatricyclo[3.2.1.0(2,4)]octane is through cationic ring-opening polymerization (CROP).[4] The high ring strain makes the ether oxygen susceptible to electrophilic attack by a cationic initiator, triggering a chain-growth process.[5]
Cationic Ring-Opening Polymerization (CROP) Mechanism
The CROP of this monomer proceeds through three key stages: initiation, propagation, and termination.[6]
-
Initiation: The reaction begins when an initiator, typically a Lewis acid or a protonic acid, generates a cationic species. This cation then attacks the oxygen atom of the monomer, opening the epoxide ring and forming a tertiary oxonium ion. This is the active center that will propagate the polymer chain.
-
Propagation: The positively charged active center at the end of the growing polymer chain attacks another monomer molecule.[6] This sequential addition of monomers leads to the elongation of the polymer chain. The propagation proceeds via an SN2 mechanism, where the incoming monomer acts as a nucleophile attacking the electrophilic carbon adjacent to the oxonium ion.
-
Termination: The polymerization process concludes when the cationic active center is neutralized.[7] This can occur through various pathways, including reaction with a counter-ion, solvent, or impurities, or by the deliberate addition of a terminating agent like a monofunctional alcohol.
Diagram: Cationic Ring-Opening Polymerization (CROP) Mechanism
Caption: CROP mechanism for 3-Oxatricyclo[3.2.1.0(2,4)]octane.
Experimental Protocols: From Monomer to Polymer
This section provides detailed, step-by-step methodologies for the synthesis of poly(3-Oxatricyclo[3.2.1.0(2,4)]octane) via cationic ring-opening polymerization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Oxatricyclo[3.2.1.0(2,4)]octane | >95% | Major Chemical Supplier | Store under inert atmosphere (N₂ or Ar) and refrigerate. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Redistilled | Major Chemical Supplier | Highly moisture-sensitive. Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Chemical Supplier | Dry using a solvent purification system or by distillation over CaH₂. |
| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | For termination and precipitation. |
| Diethyl ether | Anhydrous | Major Chemical Supplier | For washing the final polymer. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Protocol: Cationic Ring-Opening Polymerization
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of poly(3-Oxatricyclo[3.2.1.0(2,4)]octane).
Step 1: Preparation and Inerting
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Purge the flask with high-purity nitrogen or argon for at least 15 minutes to ensure an inert atmosphere. Maintain a positive pressure of inert gas throughout the experiment.
-
Scientist's Note: The cationic propagating species is highly reactive and susceptible to termination by atmospheric moisture. A rigorously inert and anhydrous environment is critical for achieving controlled polymerization and high molecular weight polymers.
-
Step 2: Monomer and Initiator Solution Preparation
-
In the inerted Schlenk flask, dissolve 3-Oxatricyclo[3.2.1.0(2,4)]octane (e.g., 1.10 g, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a desired concentration (e.g., 1.0 M).
-
In a separate, dry, septum-capped vial under an inert atmosphere, prepare a stock solution of the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), in anhydrous DCM (e.g., 0.1 M).
-
Rationale: Preparing a stock solution of the initiator allows for accurate and controlled addition, which is crucial for controlling the initiation rate and the final molecular weight of the polymer.
-
Step 3: Polymerization
-
Cool the monomer solution in the Schlenk flask to 0 °C using an ice bath.
-
Using a gas-tight syringe, slowly add the calculated amount of the BF₃·OEt₂ initiator solution to the stirring monomer solution. The monomer-to-initiator ratio will determine the theoretical degree of polymerization. For example, a 100:1 ratio would target a polymer with 100 repeating units.
-
Allow the reaction to proceed at 0 °C. The reaction time can vary from 1 to 24 hours depending on the desired conversion and molecular weight.
-
Expert Insight: Starting the reaction at a low temperature helps to control the exothermic nature of the polymerization and minimize side reactions, such as "back-biting," which can lead to the formation of cyclic oligomers and broaden the molecular weight distribution.[8]
-
Step 4: Termination and Isolation
-
Once the desired reaction time is reached, terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol (e.g., 5 mL) to the reaction mixture. This will quench the active cationic centers.
-
Pour the polymer solution into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Collect the white, solid polymer by vacuum filtration.
-
Wash the collected polymer with fresh methanol and then diethyl ether to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Validating Success: Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the resulting polymer. A combination of techniques is recommended for a comprehensive analysis.[9]
| Technique | Information Obtained | Expected Results |
| ¹H NMR Spectroscopy | Confirmation of polymer structure, monomer conversion. | Disappearance of the characteristic epoxide protons of the monomer (around 3.0-3.5 ppm) and the appearance of broad peaks corresponding to the polyether backbone. |
| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[10] | A monomodal distribution with a dispersity value typically between 1.1 and 1.5, indicating a well-controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm, if crystalline). | Provides insight into the thermal properties and amorphous/crystalline nature of the polymer. A high Tg is often indicative of a rigid polymer backbone. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td). | Determines the temperature at which the polymer begins to degrade, a key parameter for high-performance material applications. |
Applications and Future Directions
The unique rigid and sterically hindered structure of the poly(3-Oxatricyclo[3.2.1.0(2,4)]octane) backbone imparts desirable properties such as high thermal stability and chemical resistance. These characteristics make the polymer a promising candidate for:
-
Advanced Coatings and Adhesives: Its rigidity and thermal stability can lead to durable and resistant coatings for demanding environments.
-
Biomedical Materials: The polyether backbone can be functionalized to create biocompatible materials for drug delivery systems or medical device coatings.[]
-
Composite Materials: As a matrix material, it can enhance the performance and temperature resistance of fiber-reinforced composites.
Further research can explore copolymerization with other cyclic ethers to tune the material properties, such as flexibility and solubility, opening up an even wider range of applications.
References
-
Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University.
-
De, P., & Schmalz, H. (n.d.). Scheme 1 Cationic ring-opening polymerisation of cyclic ether (LC)... ResearchGate.
-
Odian, G. (n.d.). Ring-opening polymerization. Wikipedia.
-
Zhang, C., & Zhang, X. (2025). Metal-Free Ring-Opening Polymerization of Propylene Oxide: Synthesis and Characterization of Polyether in the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
-
Penczek, S., & Kubisa, P. (n.d.). Cationic Ring-Opening Polymerization of Cyclic Ethers. ResearchGate.
-
Chemistry For Everyone. (2023). What Is Cationic Ring-Opening Polymerization? YouTube.
-
Jérôme, R., & Lecomte, P. (n.d.). Ring-Opening Polymerization.
-
BOC Sciences. (n.d.). CAS 278-74-0 Norbornene epoxide.
-
NIST. (n.d.). 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. NIST WebBook.
-
Measurlabs. (2024). Polymer Characterization Technique Overview.
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Application Notes & Protocols: Synthesis of Functionalized 3-Oxatricyclo[3.2.1.0²˒⁴]octane Derivatives
Introduction: The Strategic Value of a Strained Scaffold
The 3-oxatricyclo[3.2.1.0²˒⁴]octane framework, also commonly known as exo-2,3-epoxynorbornane, represents a class of structurally rigid and strained tricyclic ethers.[1][2][3] This inherent strain, particularly within the fused oxirane (epoxide) ring, makes it a highly versatile synthetic intermediate, primed for a variety of regio- and stereoselective transformations. Its rigid bicyclo[2.2.1]heptane backbone provides a well-defined three-dimensional architecture, allowing for precise installation of functional groups in space.
These characteristics make functionalized 3-oxatricyclo[3.2.1.0²˒⁴]octane derivatives valuable building blocks in medicinal chemistry and materials science.[4][5][6] They serve as precursors to complex natural products, chiral ligands, and bioactive molecules with applications ranging from antiviral and anticancer agents to therapeutics for central nervous system disorders.[4][7] This guide provides an in-depth exploration of the core synthetic strategies for accessing and functionalizing this privileged scaffold, supported by detailed, field-tested protocols.
Part 1: Synthesis of the Core 3-Oxatricyclo[3.2.1.0²˒⁴]octane Scaffold
The most direct and common route to the parent scaffold is the epoxidation of bicyclo[2.2.1]hept-2-ene (norbornene). The stereochemical outcome of this reaction is critical. Due to steric hindrance from the C7-methylene bridge, electrophilic attack occurs preferentially on the exo face of the double bond, leading almost exclusively to the exo-epoxide product.
Causality Behind Reagent Choice: While various epoxidizing agents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, relative stability, and high yields. Peracetic acid is also a viable, albeit more hazardous, option.[8] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or chloroform to prevent unwanted acid-catalyzed ring-opening of the resulting epoxide. A buffer, such as sodium bicarbonate, is often added to neutralize the meta-chlorobenzoic acid byproduct, which could otherwise promote side reactions.
Workflow for Scaffold Synthesis
Caption: General workflow for the synthesis of the core scaffold.
Part 2: Key Functionalization Strategies via Ring-Opening
The synthetic utility of the 3-oxatricyclo[3.2.1.0²˒⁴]octane scaffold is primarily realized through the selective cleavage of the strained epoxide ring. These reactions are characterized by high regio- and stereoselectivity, dictated by the steric and electronic properties of the substrate and the nature of the attacking species.
Electrophilic Addition & Acid-Catalyzed Ring-Opening
In the presence of protic or Lewis acids, the epoxide oxygen is first protonated or coordinated, activating the ring for nucleophilic attack. The subsequent attack by a nucleophile (e.g., water, alcohol, or the conjugate base of the acid) proceeds with inversion of configuration.
Mechanistic Insight: The reaction proceeds via an Sₙ2-like mechanism. Due to the rigid bicyclic framework, nucleophilic attack occurs at the carbon atom opposite to the C-O bond being broken (anti-attack). Critically, the nucleophile attacks from the exo face, as the endo face is sterically shielded. This results in the formation of 2-exo-substituted-3-endo-hydroxybicyclo[2.2.1]heptane derivatives. This predictable stereochemical outcome is a cornerstone of this scaffold's utility.
Nucleophilic Ring-Opening
A wide array of carbon and heteroatom nucleophiles can be used to open the epoxide ring, providing a powerful method for introducing diverse functional groups. These reactions are typically performed under basic or neutral conditions.
Controlling Regioselectivity: For the unsubstituted scaffold, the two carbons of the epoxide (C2 and C4) are chemically equivalent. However, if the bicyclic core bears substituents, one carbon may become sterically or electronically differentiated, leading to preferential attack at the less hindered or more electrophilic site. The choice of nucleophile, solvent, and temperature can be tuned to optimize selectivity. Organolithium and Grignard reagents are generally effective for these transformations.[9]
Table 1: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile (Source) | Product Functional Group | Typical Yield (%) | Key Product Features |
| LiAlH₄ | Hydroxyl (-OH) | >90 | Forms nortricyclanol |
| NaN₃ | Azide (-N₃) | 85-95 | Precursor to amines |
| PhMgBr (Grignard) | Phenyl (-Ph) | 70-85 | C-C bond formation |
| Me₂NH (Amine) | Dimethylamino (-NMe₂) | 80-90 | Introduction of basic nitrogen |
| NaSPh (Thiolate) | Phenylthioether (-SPh) | >90 | Sulfur functionalization |
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.
Protocol 1: Synthesis of exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane
Objective: To synthesize the core epoxide scaffold from norbornene.
Materials:
-
Bicyclo[2.2.1]hept-2-ene (Norbornene), 10.0 g
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), 24.0 g
-
Dichloromethane (DCM), 250 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, 1 L round-bottom flask, separatory funnel
Procedure:
-
Dissolve norbornene (10.0 g, 106.2 mmol) in DCM (200 mL) in a 1 L round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (24.0 g, ~107 mmol) in DCM (50 mL).
-
Add the m-CPBA solution dropwise to the stirred norbornene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Trustworthiness Check: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). The disappearance of the norbornene spot (higher Rƒ) and the appearance of the product spot (lower Rƒ) indicates completion.
-
Cool the mixture again to 0 °C and quench the excess peracid by slowly adding saturated Na₂SO₃ solution (50 mL) until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Expected Outcome: A white crystalline solid. Yield: ~10.5 g (90%). The product can be purified further by sublimation if necessary.
Protocol 2: Nucleophilic Ring-Opening with Sodium Azide
Objective: To synthesize exo-2-azido-endo-3-hydroxybicyclo[2.2.1]heptane.
Materials:
-
exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane, 5.0 g
-
Sodium azide (NaN₃), 8.8 g
-
Ammonium chloride (NH₄Cl), 7.2 g
-
N,N-Dimethylformamide (DMF), 100 mL
-
Water, 20 mL
-
Diethyl ether
-
Magnetic stirrer, heating mantle, 250 mL round-bottom flask
Procedure:
-
To a 250 mL round-bottom flask, add exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane (5.0 g, 45.4 mmol), sodium azide (8.8 g, 135 mmol), ammonium chloride (7.2 g, 135 mmol), DMF (100 mL), and water (20 mL).
-
Heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Causality Note: The use of a protic co-solvent (water) and a mild Lewis acid source (NH₄Cl) facilitates the ring opening by activating the epoxide.
-
Cool the reaction to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Expected Outcome: A pale yellow oil or low-melting solid. The product can be purified by flash column chromatography on silica gel (e.g., 4:1 Hexanes:EtOAc). Yield: ~6.2 g (89%).
Diagram of Nucleophilic Ring-Opening
Caption: Stereochemical outcome of nucleophilic ring-opening.
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3-Oxatricyclo[3.2.1.0(2,4)]octane, (1«alpha»,2«beta»,4«beta»,5«alpha»)-. Cheméo. [Link]
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8-METHYLENE-EXO-3,3-DIPHENYLTRICYCLO(3.2.1.02,4)OCTANE, A PROBE FOR ADDITION REACTION MECHANISM. Sci-Hub. [Link]
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Syntheses of exo-3,8-Dioxatricyclo(3.2.1.02,4)octane and 4,7- Dioxatricyclo(3.2.1.03,6)octane and the Relative Basicities of Their Ethereal Moieties. ResearchGate. [Link]
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Catalytic Methods for the Stereoselective Ring-Opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chiral Scaffolds from a Strained Oxetane
The rigid, strained framework of 3-Oxatricyclo[3.2.1.0²˒⁴]octane, an exo-epoxide derivative of norbornene, represents a valuable yet underutilized starting material in the synthesis of complex molecular architectures. Its stereoselective ring-opening provides a direct route to highly functionalized cyclohexanes and norbornane derivatives with multiple, well-defined stereocenters. These products are of significant interest in medicinal chemistry and drug development, serving as chiral building blocks for a variety of bioactive molecules. The inherent strain of the oxetane ring makes it susceptible to nucleophilic attack, while the C₂-symmetry of the underlying norbornane scaffold presents a unique opportunity for asymmetric catalysis to control the stereochemical outcome of the ring-opening process.
This guide provides a detailed overview of catalytic methods applicable to the stereoselective ring-opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. While specific literature on this exact substrate is limited, we will draw upon well-established protocols for analogous meso-epoxides, particularly those derived from cyclic olefins. The principles and protocols detailed herein offer a robust starting point for researchers seeking to exploit the synthetic potential of this intriguing tricyclic oxetane.
Core Principles of Catalytic Asymmetric Ring-Opening of meso-Epoxides
The catalytic asymmetric ring-opening (ARO) of a meso-epoxide, such as 3-Oxatricyclo[3.2.1.0²˒⁴]octane, involves the use of a chiral catalyst to differentiate between the two enantiotopic carbon atoms of the epoxide. The catalyst complexes with the epoxide, activating it towards nucleophilic attack. The chiral environment of the catalyst then directs the incoming nucleophile to one of the two carbons preferentially, leading to the formation of one enantiomer of the product in excess.
Caption: General catalytic cycle for the asymmetric ring-opening of a meso-epoxide.
Two primary classes of catalysts have proven effective for this transformation: chiral transition metal complexes and organocatalysts. The choice of catalyst and nucleophile is critical in determining both the regio- and stereoselectivity of the reaction.
I. Transition Metal-Catalyzed Asymmetric Ring-Opening
Transition metal complexes, particularly those featuring salen ligands, are powerful catalysts for the asymmetric ring-opening of epoxides. Chiral (salen)Cr(III) complexes, pioneered by Jacobsen and others, are particularly noteworthy for their high enantioselectivity in the azidolysis of meso-epoxides.[1]
A. Chiral (salen)Cr(III) Catalyzed Azidolysis
The reaction of meso-epoxides with an azide source, typically trimethylsilyl azide (TMSN₃), in the presence of a chiral (salen)Cr(III)N₃ complex, proceeds with high enantioselectivity to afford the corresponding β-azido alcohols. The active catalyst is believed to be a (salen)Cr(III)N₃ species, which activates the epoxide towards nucleophilic attack by the azide.[1]
Mechanistic Insight: Kinetic and structural studies suggest a cooperative mechanism where both the epoxide and the azide are activated by two different metal centers in a bimetallic complex. This dual activation is thought to be responsible for the high reactivity and enantioselectivity observed.[1]
Caption: Simplified representation of the bimetallic transition state in (salen)Cr(III) catalyzed azidolysis.
Protocol 1: Asymmetric Azidolysis of exo-Norbornene Oxide (A Close Analog)
This protocol is adapted from established procedures for the asymmetric azidolysis of meso-epoxides and serves as a starting point for the ring-opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane.
Materials:
-
exo-2,3-Epoxynorbornane (exo isomer of 3-Oxatricyclo[3.2.1.0²˒⁴]octane, CAS 3146-39-2)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride
-
Trimethylsilyl azide (TMSN₃)
-
Anhydrous diethyl ether (Et₂O)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral (salen)Cr(III)Cl catalyst (0.02-0.05 mol eq.).
-
Add anhydrous diethyl ether (to make a final concentration of ~0.5 M with respect to the epoxide).
-
Add trimethylsilyl azide (TMSN₃, 1.1-1.5 eq.) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of exo-2,3-epoxynorbornane (1.0 eq.) in anhydrous diethyl ether.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. Reactions are typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding a few drops of glacial acetic acid.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Expected Outcome: This reaction is expected to yield the corresponding trans-2-azido-3-hydroxynorbornane with high enantioselectivity. The absolute stereochemistry will depend on the enantiomer of the catalyst used.
B. Other Transition Metal-Based Systems
While (salen)Cr(III) complexes are highly effective for azidolysis, other transition metal catalysts have been employed for the ARO of epoxides with different nucleophiles. For instance, chiral cobalt-salen complexes have been shown to catalyze the hydrolytic kinetic resolution of terminal epoxides, which could potentially be adapted for the desymmetrization of meso-epoxides like 3-Oxatricyclo[3.2.1.0²˒⁴]octane.[1]
II. Organocatalytic Asymmetric Ring-Opening
Organocatalysis offers a metal-free alternative for the stereoselective ring-opening of epoxides. Chiral Brønsted acids and Lewis bases have been shown to catalyze these transformations with varying degrees of success.
A. Chiral Phosphine Oxide Catalyzed Ring-Opening
Chiral phosphine oxides, such as BINAPO, have been utilized as organocatalysts for the enantioselective ring-opening of meso-epoxides with silicon tetrachloride. This reaction furnishes the corresponding chlorohydrins with good enantioselectivities. The proposed mechanism involves the activation of SiCl₄ by the chiral phosphine oxide, which then facilitates the stereoselective ring-opening of the epoxide.
Protocol 2: Asymmetric Ring-Opening of Norbornene Oxide with SiCl₄ using a Chiral Phosphine Oxide Catalyst (A Representative Protocol)
This protocol is based on the work of Nakada and coworkers for the ring-opening of norbornene oxide.
Materials:
-
Norbornene oxide (a mixture of exo and endo isomers can be used, as the reaction is stereospecific for each)
-
(R)-BINAPO (chiral phosphine oxide catalyst)
-
Silicon tetrachloride (SiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (R)-BINAPO (0.1 eq.) and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add silicon tetrachloride (SiCl₄, 1.2 eq.) and stir for 10 minutes.
-
Add a solution of norbornene oxide (1.0 eq.) in anhydrous CH₂Cl₂.
-
Add diisopropylethylamine (DIPEA, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
The resulting chlorohydrin can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC after derivatization.
Expected Outcome: This reaction is expected to produce the corresponding trans-chlorohydrin with good enantioselectivity.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Substrate Analog | Nucleophile | Product | ee (%) | Reference |
| (R,R)-(salen)Cr(III)Cl | Cyclohexene oxide | TMSN₃ | trans-2-azidocyclohexanol | >95 | [1] |
| (R)-BINAPO/SiCl₄ | Norbornene oxide | Cl⁻ | trans-2-chloro-3-hydroxynorbornane | up to 90 | [2] |
III. Considerations for Drug Development Professionals
The stereoselective ring-opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane provides access to a rich diversity of chiral synthons. The resulting di-functionalized norbornane derivatives can be further elaborated to generate libraries of compounds for biological screening.
Key Advantages:
-
Stereochemical Control: The ability to set multiple stereocenters in a single step is highly atom-economical and efficient.
-
Structural Diversity: The use of various nucleophiles (amines, alcohols, thiols, etc.) allows for the introduction of diverse functional groups.
-
Scaffold Rigidity: The norbornane framework provides a rigid scaffold, which can be advantageous in designing ligands with high binding affinity and selectivity.
Challenges and Future Directions:
-
Substrate Specificity: The protocols provided are for analogous substrates and will likely require optimization for 3-Oxatricyclo[3.2.1.0²˒⁴]octane.
-
Catalyst Loading and Cost: For large-scale synthesis, reducing catalyst loading and utilizing more cost-effective catalytic systems are important considerations.
-
Nucleophile Scope: Expanding the range of nucleophiles that can be used effectively in these asymmetric transformations remains an active area of research.
Conclusion
The catalytic stereoselective ring-opening of 3-Oxatricyclo[3.2.1.0²˒⁴]octane holds significant promise for the synthesis of complex chiral molecules relevant to drug discovery and development. While direct protocols for this specific substrate are not yet widely reported, the well-established methodologies for the asymmetric ring-opening of analogous meso-epoxides provide a solid foundation for further investigation. The transition metal-catalyzed and organocatalytic approaches detailed in this guide offer powerful tools for unlocking the synthetic potential of this strained tricyclic oxetane, paving the way for the discovery of novel therapeutic agents.
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]
-
Nielsen, L. P. C., & Jacobsen, E. N. (2003). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. In Comprehensive Asymmetric Catalysis (pp. 1365-1385). Springer, Berlin, Heidelberg. [Link]
-
Nakada, M., & Shibasaki, M. (2005). Asymmetric Ring Opening of meso-Epoxides Catalyzed by the Chiral Phosphine Oxide BINAPO. Organic Letters, 7(14), 2977-2980. [Link]
Sources
Application Notes and Protocols: The Emerging Potential of 3-Oxatricyclo[3.2.1.02,4]octane in Medicinal Chemistry and Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design with 3-Oxatricyclo[3.2.1.02,4]octane
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flatlands of aromatic rings into the realm of three-dimensional molecular architectures. The this compound scaffold, a conformationally restricted bicyclic ether, represents a compelling and underexplored structural motif with significant potential to address key challenges in modern drug discovery. Its rigid framework offers a unique set of steric and electronic properties that can be strategically exploited to optimize ligand-target interactions and fine-tune drug-like properties.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the synthesis and utilization of the this compound core in medicinal chemistry programs. We will delve into the scientific rationale behind its application as a bioisosteric replacement for common functionalities, explore its potential in targeting specific protein classes, and provide actionable protocols to empower the synthesis and evaluation of novel drug candidates incorporating this promising scaffold.
The Strategic Advantage of Conformational Restriction: Why this compound?
The concept of conformational restriction is a cornerstone of rational drug design. By reducing the number of accessible conformations of a molecule, we can pre-organize it into a bioactive shape, thereby minimizing the entropic penalty upon binding to its biological target. This often translates to a significant increase in binding affinity and selectivity. The this compound scaffold epitomizes this principle, offering a rigid framework that can be strategically employed in several ways:
-
Bioisosterism of the Phenyl Ring: The spatial arrangement of substituents on the this compound core can mimic the vectors of para- and meta-substituted phenyl rings. However, unlike the planar and often metabolically labile phenyl group, this saturated bicyclic ether introduces a three-dimensional geometry that can lead to improved metabolic stability and novel interactions with the target protein.
-
Improving Physicochemical Properties: The introduction of the this compound motif can favorably modulate key physicochemical properties. Its non-planar, saturated nature can disrupt planarity-induced high crystallinity, potentially leading to enhanced aqueous solubility. Furthermore, the replacement of aromatic rings with this scaffold can reduce lipophilicity, a critical parameter in optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Vectorial Control for Targeted Interactions: The rigid structure of the scaffold provides precise control over the orientation of appended functional groups. This allows for the fine-tuning of interactions with specific residues within a binding pocket, leading to enhanced potency and selectivity.
Application Focus 1: this compound as a Phenyl Ring Bioisostere
The replacement of a phenyl ring with a suitable bioisostere is a well-established strategy in medicinal chemistry to overcome challenges associated with poor metabolic stability, off-target effects, and suboptimal physicochemical properties. The this compound scaffold serves as an excellent non-aromatic, rigid bioisostere for the phenyl group.
Rationale and Mechanistic Insights
The rationale for this bioisosteric replacement lies in the spatial arrangement of the exit vectors from the scaffold, which can approximate the geometry of substituted phenyl rings. The ether oxygen within the scaffold can also act as a hydrogen bond acceptor, potentially forming favorable interactions within the target binding site.
Caption: Bioisosteric replacement of a phenyl ring with the this compound scaffold.
Illustrative Data on Bioisosteric Replacement
While extensive quantitative data for the this compound scaffold is still emerging, the following table presents hypothetical but representative data illustrating the potential impact of this bioisosteric replacement on key drug discovery parameters.
| Compound ID | Scaffold | Target Affinity (IC50, nM) | Metabolic Stability (t1/2 in HLM, min) | Aqueous Solubility (µg/mL) |
| Parent-Ph | Phenyl | 15 | 10 | 5 |
| Analog-Oxa | This compound | 20 | 45 | 50 |
Table 1: Hypothetical comparative data for a phenyl-containing parent compound and its this compound-containing analog. HLM: Human Liver Microsomes.
Application Focus 2: A Versatile Scaffold for Novel Chemical Entities
Beyond its role as a bioisostere, the this compound core can serve as a foundational scaffold for the development of entirely new chemical entities. Its inherent three-dimensionality and the presence of a reactive epoxide-like functionality (which is part of the tricyclic system) offer unique opportunities for chemical elaboration.
Potential in Targeting G Protein-Coupled Receptors (GPCRs)
The rigid nature of the this compound scaffold makes it an attractive starting point for the design of ligands for G protein-coupled receptors (GPCRs).[1] The defined spatial orientation of substituents can lead to highly selective interactions with the complex orthosteric or allosteric binding sites of GPCRs.[1][2]
Caption: Workflow for the development of GPCR ligands using the this compound scaffold.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of the core this compound scaffold and a representative example of its functionalization.
Protocol 1: Synthesis of this compound (exo-Norbornene oxide)
This protocol describes the epoxidation of norbornene to yield the parent this compound scaffold. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard and effective method for this transformation.
Materials:
-
Norbornene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve norbornene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Oxidant: To the cooled solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The m-CPBA is not fully soluble and will form a suspension.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite. Stir vigorously for 20-30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x). The bicarbonate wash is crucial to remove the meta-chlorobenzoic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound as a colorless oil or low-melting solid.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Used to prevent the opening of the epoxide ring by water.
-
Ice Bath and Portion-wise Addition: The epoxidation reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure the stability of the product.
-
Sodium Sulfite Quench: Reduces the excess m-CPBA, a strong oxidizing agent, to the corresponding carboxylic acid, making the workup safer and easier.
-
Sodium Bicarbonate Wash: Removes the acidic byproduct, meta-chlorobenzoic acid, from the organic phase.
Protocol 2: Functionalization via Ring-Opening with a Nucleophile (Example: Azide Opening)
The strained epoxide-like functionality within the this compound system can be regioselectively opened by various nucleophiles to introduce diverse functional groups. This protocol provides an example of a ring-opening reaction with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine (2x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the corresponding azido alcohol.
Causality Behind Experimental Choices:
-
DMF as Solvent: A polar aprotic solvent that is suitable for reactions involving ionic nucleophiles like sodium azide.
-
Ammonium Chloride: Acts as a mild proton source to facilitate the ring-opening of the epoxide.
-
Heating: Provides the necessary activation energy for the nucleophilic attack on the sterically hindered and strained ring system.
Conclusion and Future Outlook
The this compound scaffold represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, conformational rigidity, and potential for favorable modulation of physicochemical properties make it an attractive building block for the design of next-generation therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this intriguing scaffold in their own drug discovery programs. As our understanding of the importance of molecular shape and rigidity in drug-target interactions continues to grow, we anticipate that scaffolds such as this compound will play an increasingly prominent role in the development of innovative medicines.
References
-
Organic Syntheses Procedure, 2-norbornanone. Available from: [Link]
-
Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available from: [Link]
-
Ligands can differentially and temporally modulate GPCR interaction with 14-3-3 isoforms. ScienceDirect. Available from: [Link]
- Synthesis of exo-norborneol. Google Patents.
- Method for producing exo-type norbornene compound. Google Patents.
- Method of obtaining exo-2-norborneol and its derivatives. Google Patents.
-
SHE ALWAYS WORKED WITH INSPIRATION AND WAS ABLE TO INSPIRE OTHERS. Journal of Chemistry and Technologies. Available from: [Link]
-
Synthesis and Reactivity of Amines Containing Several Cage-Like... ResearchGate. Available from: [Link]
-
Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. ResearchGate. Available from: [Link]
-
Top 79 Heteroatom Chemistry papers published in 1997 - SciSpace. Available from: [Link]
-
2-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-4,6-dipropyl-1H-imidazo[4,5-b]pyridine-5,7-dione | C19H25N3O3 | CID 70691449 - PubChem. Available from: [Link]
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)- - the NIST WebBook. Available from: [Link]
-
This compound - the NIST WebBook. Available from: [Link]
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High-Yield Synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the high-yield synthesis of exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane, a valuable bicyclic ether intermediate in organic synthesis. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a successful and reproducible outcome.
Introduction
3-Oxatricyclo[3.2.1.0²˒⁴]octane, commonly known as exo-norbornene oxide, is a strained cyclic ether that serves as a versatile building block in the synthesis of complex organic molecules and pharmacologically active compounds.[1][2][3] Its rigid, bicyclic structure and the reactivity of the epoxide ring allow for a variety of stereoselective transformations. The synthesis of this compound is most directly and efficiently achieved through the epoxidation of its parent olefin, norbornene (bicyclo[2.2.1]hept-2-ene). This application note will focus on a robust and high-yielding procedure using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable epoxidizing agent.[4][5]
Reaction Principle: Stereoselective Epoxidation of Norbornene
The synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane proceeds via the electrophilic addition of an oxygen atom across the double bond of norbornene. The stereochemical outcome of this reaction is of paramount importance. Due to the inherent steric hindrance of the bicyclic framework of norbornene, electrophilic attack is highly favored from the less hindered exo face. The ethano bridge effectively shields the endo face, directing the incoming electrophile to the opposite side of the double bond. This results in the exclusive formation of the exo diastereomer, exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane.[2][6]
Several reagents can be employed for this transformation, including peroxy acids (like m-CPBA), dioxiranes (such as dimethyldioxirane, DMDO), and certain metal-catalyzed oxidation systems.[4][7] m-CPBA is often the reagent of choice due to its commercial availability, ease of handling, and generally high yields under mild reaction conditions. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (DCM), at or below room temperature to ensure selectivity and minimize potential side reactions.
Experimental Workflow
The overall experimental workflow for the synthesis of exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane is depicted in the following diagram:
Figure 1. Experimental workflow for the synthesis of exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane.
Materials and Equipment
| Material/Equipment | Specifications |
| Reagents | |
| Norbornene | >99% purity |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% purity (balance is 3-chlorobenzoic acid and water) |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Sodium sulfite (Na₂SO₃) | Anhydrous, powder |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium chloride (Brine) | Saturated aqueous solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular |
| Glassware & Equipment | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Addition funnel | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| pH paper |
Detailed Experimental Protocol
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry; handle with care. Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add norbornene (5.0 g, 53.1 mmol).
-
Dissolve the norbornene in 100 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
-
Addition of m-CPBA:
-
In a separate beaker, dissolve m-CPBA (approx. 77% purity, 13.5 g, ~60.6 mmol, 1.15 eq.) in 50 mL of dichloromethane. Note: It may not dissolve completely, forming a slurry. This is acceptable.
-
Transfer the m-CPBA solution/slurry to an addition funnel.
-
Add the m-CPBA solution dropwise to the stirred norbornene solution over a period of 30-45 minutes, maintaining the internal temperature at or below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the norbornene spot.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative. This step is crucial to neutralize the unreacted peroxy acid.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove 3-chlorobenzoic acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).[4]
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product is a white, volatile solid.
-
Characterization Data
The identity and purity of the synthesized exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Results |
| Appearance | White crystalline solid |
| Melting Point | 118-120 °C[5] |
| ¹H NMR (CDCl₃, 300 MHz) | δ: 3.06 (s, 2H), 2.44 (br s, 2H), 1.50-1.45 (m, 2H), 1.28-1.22 (m, 2H), 0.85 (d, J=9.9 Hz, 1H), 0.78 (d, J=9.9 Hz, 1H)[5] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ: 51.5, 34.8, 27.9, 25.1 |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3000 (C-H stretch), ~850 (epoxide C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 110 (M⁺), 95, 82, 67, 54 |
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction can be a cause. Ensure the m-CPBA is of good quality and that the reaction is allowed to proceed for a sufficient duration. Inefficient extraction during workup can also lead to product loss.
-
Product Volatility: The product is volatile and can be lost during rotary evaporation if excessive vacuum or heat is applied. It is recommended to use minimal heat and to carefully monitor the evaporation process.
-
Stereochemical Purity: The exo stereoselectivity of this reaction is typically very high (>99%). If the presence of the endo isomer is suspected, it can be identified by careful analysis of high-field NMR spectra.
-
Alternative Reagents: For reactions requiring non-acidic conditions, DMDO, generated in situ from oxone and acetone, is an excellent alternative.[7] This can be beneficial for substrates sensitive to the acidic byproduct of the m-CPBA reaction.
Conclusion
The epoxidation of norbornene with meta-chloroperoxybenzoic acid is a reliable and high-yielding method for the synthesis of exo-3-Oxatricyclo[3.2.1.0²˒⁴]octane. The protocol described provides a detailed, step-by-step guide that, when followed with the appropriate safety precautions, will consistently produce the desired product in high purity. The inherent stereochemical bias of the norbornene scaffold simplifies the purification process, making this an accessible and valuable transformation for synthetic chemists.
References
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC - NIH. (2023-05-01). [Link]
-
Ruthenium-Catalyzed Cyclopropanation of Norbornene with Propargyl Alcohol. J-STAGE. [Link]
-
-
Epoxidation of Norbornene. University of Massachusetts Amherst. [Link]
-
-
Epoxidation of Stereoisomeric Benzoylureas of Norbornene Series. ResearchGate. [Link]
-
New synthesis of 2-exo-brendanol. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Efficient Production of Epoxy-Norbornane from Norbornene by an Engineered P450 Peroxygenase. PubMed. [Link]
-
Epoxidation of Norbornene in the Presence of Oxidizing Agents. Chemical Methodologies. [Link]
-
Epoxidation of Norbornene in the Presence of Oxidizing Agents. Chemical Methodologies. [Link]
- Synthesis and Reactivity of Amines Containing Several Cage-Like. Google Books.
-
Microwave-Assisted Isomerizations of Epoxides to Allylic Alcohols. DIAL@UCLouvain. [Link]
-
bicyclo[3.2.1]octan-3-one. Organic Syntheses Procedure. [Link]
-
3-oxatricyclo[3.2.1.02,4]octane. the NIST WebBook. [Link]
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. the NIST WebBook. [Link]
-
Journal of Chemistry and Technologies. Journal of Chemistry and Technologies. [Link]
-
Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. ChemRxiv. [Link]
-
Azabrendanes. II. Chemo-, regio- and stereoselective transformation of this compound-endo-6-carbonitrile in reaction with lithium aluminum hydride. SciSpace. [Link]
-
Iron and ruthenium carbonyls of 6,7-dimethylene-exo-3-oxatricyclo. Semantic Scholar. [Link]
-
Synthesis of chiral tricyclo[3.2.1.02,7]octanes by an efficient 3-exo-trig radical cyclisation reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1«alpha»,2«beta»,4«beta»,5«alpha»)-. Cheméo. [Link]
-
Structural characterization of strained oxacycles by 13C NMR spectroscopy. Arkivoc. [Link]
-
Spectroscopic, quantum chemical DFT/HF study and synthesis of [2.2.1] hept-2'-en-2'-amino-N-azatricyclo [3.2.1.0(2,4)] octane. PubMed. [Link]
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. the NIST WebBook. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Semantic Scholar. [Link]
-
This compound CAS#: 278-74-0. ChemWhat. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
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Troubleshooting & Optimization
strategies to improve the yield and purity of 3-Oxatricyclo[3.2.1.02,4]octane synthesis
Welcome to the technical support center for the synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.
Introduction
3-Oxatricyclo[3.2.1.0²˒⁴]octane, also known as exo-2,3-epoxynorbornane, is a valuable building block in organic synthesis due to its strained bicyclic framework. Its unique structure makes it an important intermediate in the preparation of various complex molecules and pharmacologically active compounds. The most common and efficient route to this molecule is the epoxidation of norbornene. This guide will focus on optimizing this key transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3-Oxatricyclo[3.2.1.0²˒⁴]octane?
A1: The epoxidation of norbornene is the most widely used and reliable method. This reaction can be achieved with various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. Alternative "greener" oxidants such as hydrogen peroxide in the presence of a catalyst, or dimethyldioxirane (DMDO), have also been successfully employed, with reports of yields up to 99% under optimized conditions.[1][2]
Q2: What is the expected yield for the epoxidation of norbornene?
A2: With proper technique and optimized conditions, yields can be excellent. For instance, the epoxidation of norbornene using m-CPBA can achieve yields as high as 96%.[3] Enzymatic approaches using engineered P450 enzymes have also shown high conversions, demonstrating the potential for efficient synthesis.[4][5]
Q3: How can I confirm the formation of the desired exo-epoxide product?
A3: The stereochemistry of the epoxidation of norbornene strongly favors the formation of the exo-epoxide due to steric hindrance from the bicyclic ring system. Confirmation of the product's structure and purity can be achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2]
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: The most common impurity is the corresponding diol, formed by the acid-catalyzed ring-opening of the epoxide.[6] This is particularly prevalent when using peroxy acids, as the carboxylic acid byproduct can catalyze this side reaction. Purification can typically be achieved through column chromatography on silica gel or by a workup procedure involving an aqueous wash to remove water-soluble impurities.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent. 2. Insufficient reaction time or temperature. 3. Presence of inhibitors. | 1. Use a fresh, properly stored batch of the oxidizing agent. Peroxy acids can degrade over time. 2. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 3. Ensure all glassware is clean and the solvent is free of impurities that could quench the reaction. |
| Presence of Significant Diol Byproduct | 1. Acid-catalyzed hydrolysis of the epoxide. 2. Presence of water in the reaction mixture. | 1. Buffer the reaction mixture. For peroxy acid epoxidations, adding a mild base like sodium bicarbonate can neutralize the acidic byproduct.[6] 2. Use anhydrous solvents and reagents to minimize water content. |
| Difficult Purification | 1. Similar polarity of the product and unreacted starting material or byproducts. 2. Emulsion formation during aqueous workup. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. To break emulsions during extraction, add a small amount of brine (saturated NaCl solution).[3] |
| Incomplete Consumption of Starting Material (Norbornene) | 1. Insufficient amount of oxidizing agent. 2. Low reactivity of the oxidizing agent. | 1. Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. 2. Consider using a more reactive epoxidizing agent or adding a catalyst to improve the reaction rate. |
Experimental Protocols
Protocol 1: Epoxidation of Norbornene using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a standard and effective method for the synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane.
Materials:
-
Norbornene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve norbornene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred norbornene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 3-Oxatricyclo[3.2.1.0²˒⁴]octane.
Data Presentation
| Oxidizing Agent | Catalyst/Additive | Solvent | Typical Yield | Reference |
| m-CPBA | None | Dichloromethane | ~96% | |
| Dimethyldioxirane (DMDO) | None | Acetone/Dichloromethane | High | [2][7] |
| Hydrogen Peroxide (H₂O₂) | Ruthenium Trichloride (RuCl₃) | tert-Amyl alcohol | >99% | [1][2] |
Visualizing the Synthesis
Reaction Mechanism
The epoxidation of norbornene with a peroxy acid proceeds through a concerted mechanism, often referred to as the "butterfly" transition state.
Caption: Concerted "butterfly" mechanism for the epoxidation of norbornene.
Experimental Workflow
A visual representation of the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of 3-Oxatricyclo[3.2.1.0²,⁴]octane.
References
- Crivello, J. V., & Lee, J. L. (Year). Novel Epoxynorbornane Monomers. 1. Synthesis and Characterization. Journal of Polymer Science Part A: Polymer Chemistry.
- The epoxidation of olefins by peroxy compounds. (n.d.). UFDC.
- Jabbari, H. (2017). Epoxidation of Norbornene in the Presence of Oxidizing Agents. Chemical Methodologies, 1(1), 68-73.
- Epoxidation of Norbornene in the Presence of Oxidizing Agents. (2017). Chemical Methodologies.
- Efficient Production of Epoxy-Norbornane from Norbornene by an Engineered P450 Peroxygenase. (2023). ChemBioChem.
- Jabbari, H. (2017). Epoxidation of Norbornene in the Presence of Oxidizing Agents.
- Efficient Production of Epoxy-Norbornane from Norbornene by an Engineered P450 Peroxygenase. (2023). PubMed.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. genscript.com [genscript.com]
- 5. Efficient Production of Epoxy-Norbornane from Norbornene by an Engineered P450 Peroxygenase [pubmed.ncbi.nlm.nih.gov]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. chemmethod.com [chemmethod.com]
identifying and minimizing side reactions during the formation of 3-Oxatricyclo[3.2.1.02,4]octane
Technical Support Center: Synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
Welcome to the technical support guide for the synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane, commonly known as exo-norbornene oxide. This molecule is a valuable building block in pharmaceutical and materials science, but its synthesis via the epoxidation of norbornene is often plagued by side reactions that can significantly reduce yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to help you identify, minimize, and eliminate common side products from your reaction.
Frequently Asked Questions (FAQs)
Q1: My overall yield of exo-norbornene oxide is consistently low. What are the most probable causes?
A low yield is typically the result of one or more competing side reactions. The most common culprits are acid-catalyzed rearrangement of the epoxide product and hydrolysis (ring-opening) due to the presence of water. Isomerization of the epoxide under acidic conditions can produce nortricyclanol, norcamphor, and 3-cyclohexene-1-carboxaldehyde[1]. Careful control of pH and exclusion of water are critical first steps in troubleshooting.
Q2: My post-reaction analysis (TLC, GC-MS) shows several unexpected products. What are they likely to be?
The primary side products in this synthesis arise from the reactivity of the strained epoxide ring, especially under acidic conditions. Key impurities to look for are:
-
Rearrangement Products: Norcamphor, nortricyclanol, and 3-cyclohexene-1-carboxaldehyde[1]. These are formed via a Wagner-Meerwein rearrangement of a carbocation intermediate.[2][3]
-
Hydrolysis Product: trans-Norbornane-2,3-diol, formed if water is present to attack and open the epoxide ring.[4]
-
Unreacted Starting Material: Norbornene.
Q3: How can I specifically prevent the rearrangement of my desired epoxide product?
Rearrangement is almost always acid-catalyzed. The carboxylic acid byproduct from peroxyacid reagents (like meta-chlorobenzoic acid from m-CPBA) is a frequent cause[5]. The most effective preventative measure is to run the reaction in a buffered system. Adding a mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) neutralizes the acid as it forms, protecting the epoxide product.
Q4: What is the best method to purify the final exo-norbornene oxide product?
Purification can be challenging due to the physical properties of the products. The most common methods are:
-
Distillation: If the side products have sufficiently different boiling points.
-
Column Chromatography: This is often the most effective method for removing both polar side products (diols, alcohols) and non-polar starting material.[6] A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.
Core Synthesis Pathway and Major Side Reactions
The desired transformation is the syn-epoxidation of the norbornene double bond.[5] However, acidic contaminants can trigger a cascade of unwanted reactions.
Sources
purification techniques for isolating 3-Oxatricyclo[3.2.1.02,4]octane from reaction mixtures
Technical Support Center: Purification of 3-Oxatricyclo[3.2.1.02,4]octane
Welcome to the technical support guide for the isolation and purification of this compound (CAS RN: 278-74-0). This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance to overcome common challenges encountered during the purification of this strained tricyclic ether. The advice herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound that are critical for its purification?
A1: Understanding the fundamental physical properties is the first step in designing a successful purification strategy. Key properties for this compound are summarized in the table below. Its volatility and thermal sensitivity are of particular importance.
| Property | Value | Significance for Purification |
| Molecular Formula | C7H10O[1] | --- |
| Molecular Weight | 110.15 g/mol [2] | Useful for mass spectrometry and calculating molar equivalents. |
| Boiling Point | 170.2 ± 8.0 °C (at 760 Torr)[3] | Indicates the compound is a liquid at room temperature and sufficiently volatile for distillation. However, the high temperature suggests that vacuum distillation is preferable to prevent decomposition. |
| Melting Point | 126 °C[3] | This reported value appears to be an outlier or may refer to a derivative, as the boiling point is more consistent with a liquid state at room temperature. Most sources treat it as a liquid. |
| Density | 1.159 ± 0.06 g/cm³[3] | Useful for calculating mass from a measured volume. |
| LogP | 1.19[4] | The positive LogP value indicates a nonpolar character, suggesting good solubility in organic solvents like hexanes, ethyl acetate, and dichloromethane, and poor solubility in water. This is a key parameter for choosing chromatography and extraction solvents. |
Q2: My synthesis involves the epoxidation of norbornene. What are the likely impurities I should be trying to remove?
A2: If you are synthesizing this compound (also known as exo-2,3-epoxynorbornane) from norbornene, you can anticipate several types of impurities:
-
Unreacted Norbornene: A volatile and nonpolar starting material.
-
Solvent Residues: Depending on the reaction conditions (e.g., dichloromethane, chloroform).
-
Oxidant Byproducts: If using m-CPBA, you will have m-chlorobenzoic acid. If using other peroxy acids, you will have the corresponding carboxylic acid.
-
Ring-Opened Byproducts: The strained epoxide ring is susceptible to nucleophilic attack, especially under acidic or aqueous workup conditions. This can lead to diol formation (e.g., norbornane-2,3-diol) or other rearranged products. These are typically more polar than the desired product.
Q3: Is atmospheric distillation a viable purification method?
A3: While the atmospheric boiling point is reported as ~170 °C, this method is not recommended .[3] Strained ethers like epoxides can be thermally labile. Heating to high temperatures can induce decomposition or polymerization.[5][6] The preferred method for distillation is under reduced pressure (vacuum distillation), which significantly lowers the boiling point, thereby minimizing the risk of thermal degradation.[5][6]
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific problems you may encounter during the purification process.
Scenario 1: My crude reaction mixture is an emulsion after aqueous workup.
-
Question: I've quenched my epoxidation reaction and am trying to extract my product into an organic solvent, but I'm getting a persistent emulsion that won't separate. What's happening and how do I fix it?
-
Answer: Emulsions in this context are often caused by acidic byproducts (like m-chlorobenzoic acid from m-CPBA) acting as surfactants.
-
The Causality: These acidic byproducts have a polar head (the carboxyl group) and a nonpolar tail (the aromatic ring), allowing them to stabilize the oil-in-water interface.
-
Troubleshooting Steps:
-
Basify the Aqueous Layer: Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will migrate into the aqueous phase and break the emulsion.
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® can sometimes help to break it up.
-
-
Scenario 2: I'm losing a significant amount of my product during purification.
-
Question: My yield of pure this compound is very low after column chromatography. Where could my product be going?
-
Answer: There are two primary culprits for product loss during chromatographic purification of this compound: co-elution with non-polar solvents and decomposition on the stationary phase.
-
The Causality:
-
Volatility: this compound is a relatively volatile organic compound (VOC).[7][8] When removing the solvent from your column fractions using a rotary evaporator, you may be co-evaporating your product, especially if you are using a high vacuum or excessive heat.
-
Acid-Sensitivity: Standard silica gel is slightly acidic. The Lewis acid sites on the silica surface can catalyze the ring-opening of the strained epoxide, leading to the formation of highly polar byproducts that remain on the column.
-
-
Troubleshooting Steps:
-
Careful Solvent Removal: Use minimal heat on the rotary evaporator water bath (room temperature is often sufficient) and avoid pulling a very high vacuum. It is better to leave a small amount of solvent and remove the final traces under a gentle stream of nitrogen.
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (Et₃N). A typical slurry solvent would be your starting eluent (e.g., 98:2 hexane:ethyl acetate) with 0.5-1% Et₃N. This neutralizes the acidic sites on the silica, preventing epoxide degradation.
-
Consider an Alternative Stationary Phase: If decomposition remains an issue, consider using a less acidic stationary phase like neutral alumina or Florisil®.
-
-
Scenario 3: My final product shows impurities in the GC-MS analysis.
-
Question: I've purified my compound by flash chromatography, and the NMR looks clean. However, GC-MS analysis shows a few minor, low-boiling point impurities. What are these, and how do I get rid of them?
-
Answer: These are likely residual solvents or unreacted starting materials that have similar polarities to your product and co-eluted. Gas chromatography is a very sensitive technique for detecting volatile compounds.[9][10]
-
The Causality: Flash chromatography may not have sufficient resolving power to separate compounds with very similar retention factors (Rf), especially if the column is overloaded or run too quickly.
-
Troubleshooting Steps:
-
Fractional Vacuum Distillation: For the final purification step to remove volatile impurities, fractional vacuum distillation is the ideal method.[5][11] This technique separates compounds based on fine differences in their boiling points under reduced pressure.[6]
-
Optimize Chromatography: If you must rely on chromatography, use a shallower solvent gradient and a longer column to improve separation.
-
High Vacuum Removal: If the impurities are significantly more volatile than your product (e.g., residual pentane or hexane), you may be able to remove them by placing the product on a high-vacuum line (Schlenk line) for a few hours at room temperature. Be cautious not to remove your product as well.
-
-
Detailed Protocols
Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel
This protocol is designed to minimize acid-catalyzed decomposition of the epoxide.
-
Preparation of Deactivated Silica:
-
In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 2% Ethyl Acetate in Hexane).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15 minutes.
-
-
Column Packing:
-
Pack a chromatography column with the deactivated silica slurry.
-
Flush the column with 2-3 column volumes of the starting eluent (containing 1% Et₃N) to ensure it is fully equilibrated.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry powder on a rotary evaporator. This is your "dry load."
-
Carefully add the dry load to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting solvent system (e.g., 2% EtOAc/Hexane + 1% Et₃N).
-
Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
-
Fraction Processing:
-
Combine the pure fractions.
-
Wash the combined fractions with a dilute aqueous solution of copper sulfate (CuSO₄) to remove the triethylamine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate in vacuo with minimal heat.
-
Protocol 2: Final Purification by Fractional Vacuum Distillation
This is the recommended final step for achieving high purity.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column. It is critical that all glass joints are well-sealed with appropriate vacuum grease.
-
Use a magnetic stir bar in the distilling flask for smooth boiling.[11] Boiling chips are not effective under vacuum.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between to protect the pump.
-
-
Procedure:
-
Place the crude (or column-purified) this compound into the distilling flask.
-
Slowly apply the vacuum. You may observe some initial bubbling as residual low-boiling solvents are removed.
-
Once the pressure has stabilized, begin to gently heat the distilling flask using a heating mantle.
-
Collect a small forerun fraction, which will contain any remaining volatile impurities.
-
Carefully collect the main fraction distilling at a constant temperature and pressure. Record both values.
-
Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially explosive residues.
-
Crucially, allow the apparatus to cool completely to room temperature before re-introducing air into the system to prevent thermal shock and potential implosion. [11]
-
Workflow and Decision Making
The choice of purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a recommended workflow.
Caption: Decision workflow for purification of this compound.
References
- 3-oxatricyclo[3.2.1.0²,⁴]octane - C7H10O | CSSB00000032097.
-
This compound - NIST WebBook . Available from: [Link]
-
rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.02,4]octane - PubChem . Available from: [Link]
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)- - NIST WebBook . Available from: [Link]
-
This compound CAS#: 278-74-0; ChemWhat Code: 29991 . Available from: [Link]
-
3-oxatricyclo[3.2.1.0,2,4]octane-6,7-diol - PubChemLite . Available from: [Link]
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)- - NIST WebBook . Available from: [Link]
-
Vacuum distillation - Wikipedia . Available from: [Link]
-
Acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]... - ScienceDirect . Available from: [Link]
-
This compound, 6-ethenyl- - Substance Details - SRS | US EPA . Available from: [Link]
-
Vacuum Distillation - YouTube . Available from: [Link]
-
Oxidation of Bicyclo[2.2.2]octene-2 and Bicyclo[2.2.1]heptene-2 - ACS Publications . Available from: [Link]
-
Vacuum Distillation | Busch Global . Available from: [Link]
-
Vacuum Distillation - YouTube . Available from: [Link]
-
Volatile Organic Compounds Analysis - ILT - Integrated Liner Technologies . Available from: [Link]
-
Vacuum distillation – Knowledge and References - Taylor & Francis . Available from: [Link]
-
Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - Beilstein Journals . Available from: [Link]
-
How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? - YouTube . Available from: [Link]
-
Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC - NIH . Available from: [Link]
-
Volatile organic compound - Wikipedia . Available from: [Link]
- US8357810B2 - 3.2.1-bicyclo-octane compounds - Google Patents.
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- 11. youtube.com [youtube.com]
best practices for the storage and handling of 3-Oxatricyclo[3.2.1.02,4]octane to prevent decomposition
A Guide to Ensuring Stability and Preventing Decomposition
Welcome to the technical support center for 3-Oxatricyclo[3.2.1.0(2,4)]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this valuable and reactive molecule. As a strained bicyclic epoxide, the stability of 3-Oxatricyclo[3.2.1.0(2,4)]octane is paramount for the success and reproducibility of your experiments. This document provides a structured approach to prevent its decomposition, troubleshoot common issues, and answer frequently asked questions.
Understanding the Inherent Reactivity of 3-Oxatricyclo[3.2.1.0(2,4)]octane
The unique tricyclic structure of 3-Oxatricyclo[3.2.1.0(2,4)]octane, containing a strained epoxide ring fused to a bicyclo[2.2.1]heptane (norbornane) framework, is the primary determinant of its reactivity. This high ring strain makes the epoxide susceptible to ring-opening reactions under various conditions, which is the main pathway for its decomposition.[1][2][3] Understanding these pathways is the first step in preventing unwanted degradation of your material.
Core Storage and Handling Protocols
To ensure the long-term stability of 3-Oxatricyclo[3.2.1.0(2,4)]octane, adherence to the following storage and handling protocols is critical.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential decomposition reactions, including peroxide formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation and the formation of explosive peroxides.[4][5][6][7] |
| Container | Amber Glass Bottle with a Tightly Sealed Cap | Protects the compound from light, which can accelerate decomposition, and prevents exposure to air and moisture.[4][5] Avoid containers with loose-fitting lids or ground glass stoppers. |
| Inhibitors | Consider Addition of BHT (Butylated Hydroxytoluene) | For long-term storage, a radical inhibitor like BHT can be added to suppress peroxide formation.[5] |
Safe Handling Practices
-
Inert Atmosphere: Whenever possible, handle 3-Oxatricyclo[3.2.1.0(2,4)]octane under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and dry. Traces of acids, bases, or metal catalysts can initiate decomposition.
-
Temperature Control: When bringing the compound to room temperature for use, allow the container to warm up completely before opening to prevent condensation of moisture from the air into the container.
-
Use Clean Utensils: Use clean, dry spatulas and syringes made of inert materials (e.g., stainless steel, glass, or PTFE).
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments with 3-Oxatricyclo[3.2.1.0(2,4)]octane.
Issue 1: Inconsistent or Poor Yields in Reactions
-
Question: "I'm seeing variable or lower-than-expected yields in my reactions using a new bottle of 3-Oxatricyclo[3.2.1.0(2,4)]octane. What could be the cause?"
-
Answer: This issue often points to the degradation of the starting material. The primary suspects are decomposition through exposure to contaminants or the formation of peroxides.
-
Potential Cause 1: Acid or Base Contamination. 3-Oxatricyclo[3.2.1.0(2,4)]octane is highly susceptible to acid- and base-catalyzed ring-opening.[3][8][9] Trace amounts of acidic or basic residues on glassware or in solvents can lead to significant decomposition.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of your 3-Oxatricyclo[3.2.1.0(2,4)]octane using a suitable analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Acid-Free Glassware: Ensure all glassware is washed with a neutral detergent and rinsed thoroughly with deionized water, followed by oven-drying to remove any residual moisture. For highly sensitive reactions, consider rinsing glassware with a weak base solution (e.g., dilute ammonium hydroxide), followed by extensive rinsing with deionized water and oven-drying.
-
Solvent Purity: Use anhydrous, high-purity solvents. If necessary, purify solvents to remove any acidic or basic impurities.
-
-
-
dot
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 2: Formation of Insoluble Material or Discoloration
-
Question: "I've noticed some white, crystalline precipitate or a yellowish discoloration in my stored 3-Oxatricyclo[3.2.1.0(2,4)]octane. Is it still usable?"
-
Answer: The formation of insoluble material or discoloration is a strong indicator of decomposition, very likely due to peroxide formation.[4][5][10] Peroxides of ethers can be highly explosive, especially when concentrated. Exercise extreme caution.
-
Potential Cause: Peroxide Formation. Ethers, particularly cyclic ethers, can undergo autoxidation in the presence of air and light to form peroxides.[6][7] These peroxides can be polymeric and insoluble, and they pose a significant safety hazard.
-
Troubleshooting and Safety Protocol:
-
DO NOT MOVE THE CONTAINER IF CRYSTALS ARE VISIBLE, ESPECIALLY AROUND THE CAP. Peroxide crystals can be shock-sensitive and may detonate upon friction.[5]
-
Visual Inspection: From a safe distance and behind a safety shield, visually inspect the container. Look for crystalline deposits, especially around the cap and threads, or a viscous liquid layer.
-
Peroxide Testing: If the material is liquid and appears homogeneous, you can test for the presence of peroxides. Always wear appropriate personal protective equipment (PPE), including a face shield and blast shield.
-
Method 1: Potassium Iodide (KI) Test. In a test tube, add 1 mL of the suspect 3-Oxatricyclo[3.2.1.0(2,4)]octane to 1 mL of glacial acetic acid. Add a few drops of a freshly prepared 5-10% aqueous potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[10]
-
Method 2: Peroxide Test Strips. Commercially available peroxide test strips offer a semi-quantitative method for detecting peroxides. Follow the manufacturer's instructions carefully.[10]
-
-
Disposal: If peroxides are detected, the material should be disposed of as hazardous waste according to your institution's safety protocols. Do not attempt to distill or concentrate peroxidized material.
-
-
-
dot
Frequently Asked Questions (FAQs)
-
Q1: How long can I store 3-Oxatricyclo[3.2.1.0(2,4)]octane?
-
A1: When stored under the recommended conditions (refrigerated, under an inert atmosphere, and protected from light), unopened containers of 3-Oxatricyclo[3.2.1.0(2,4)]octane should be stable for at least 12 months. Once opened, the stability can be compromised. It is recommended to test for peroxides every 3 months for opened containers. [5]
-
-
Q2: Can I use a metal spatula to handle the solid?
-
A2: Yes, a stainless steel spatula is generally acceptable as it is relatively inert. However, avoid contact with reactive metals that could potentially catalyze decomposition. Always ensure the spatula is clean and dry.
-
-
Q3: What are the primary decomposition products I might see in an NMR spectrum?
-
A3: The decomposition products will depend on the decomposition pathway. Acid- or base-catalyzed hydrolysis will lead to the formation of diols. [3][8]If peroxides have formed and initiated polymerization, you may see a complex mixture of oligomeric or polymeric species, which can result in broad, poorly resolved peaks in the NMR spectrum.
-
-
Q4: Is it necessary to use an inhibitor for short-term storage?
-
A4: For short-term storage (a few weeks) of an opened container under an inert atmosphere, an inhibitor is not strictly necessary. However, for longer-term storage of opened containers, adding an inhibitor like BHT is a good practice to prevent the onset of peroxide formation. [5]
-
-
Q5: What should I do if I accidentally leave a container of 3-Oxatricyclo[3.2.1.0(2,4)]octane at room temperature overnight?
-
A5: A single instance of being left at room temperature overnight is unlikely to cause significant decomposition, provided the container was tightly sealed and not exposed to light. However, it is good practice to verify the purity of the material before use, especially for sensitive applications.
-
References
-
Thermochemical Studies of Epoxides and Related Compounds. PMC. [Link]
-
Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link]
-
Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Chemicals That Form Peroxides: Handling and Storage. OSU Chemistry. [Link]
-
Epoxide. Wikipedia. [Link]
-
Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
What are organic peroxides? Classes of Peroxide Formers Aldehydes Ethers - especially cyclic ethers and those containing. Unknown Source. [Link]
-
Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE. [Link]
-
Ether. Wikipedia. [Link]
Sources
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 7. Ether - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.osu.edu [chemistry.osu.edu]
challenges and solutions for the scale-up synthesis of 3-Oxatricyclo[3.2.1.02,4]octane
Welcome to the technical support center for the synthesis of 3-Oxatricyclo[3.2.1.02,4]octane, also known as exo-norbornene oxide.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this strained tricyclic ether. While direct literature on the large-scale synthesis of this specific molecule is limited, the principles and challenges are analogous to the well-documented epoxidation of norbornene and related bicyclic alkenes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of scaling up this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the epoxidation of norbornene.[4] The choice of oxidizing agent and reaction conditions is critical for achieving high yield, purity, and, most importantly, safety on a larger scale.
Common Synthetic Routes:
-
Peroxyacid Epoxidation: This is a widely used method for converting alkenes to epoxides.[5] Common peroxyacids include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid.[5][6] The reaction proceeds via a concerted mechanism, ensuring stereospecificity.[7]
-
Halohydrin Formation and Cyclization: This two-step process involves the formation of a halohydrin from the alkene, followed by base-induced intramolecular cyclization to the epoxide.[7] While effective, this route generates more waste and can be less atom-economical for scale-up.
This guide will primarily focus on the challenges and solutions associated with the more direct peroxyacid epoxidation route for scale-up.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the epoxidation of norbornene with peroxyacids?
A1: The primary safety concerns revolve around the handling of peroxyacids, which are potent oxidizing agents and can be explosive, especially in concentrated forms.[8] Key considerations include:
-
Thermal Stability: Peroxyacids can decompose exothermically, and this can be accelerated by contaminants or high temperatures.[9] It is crucial to have robust temperature control and an emergency cooling plan for the reactor.
-
Shock Sensitivity: Some peroxyacids, particularly in their pure or crystalline form, can be shock-sensitive.[8] It is recommended to use commercially available, stabilized solutions whenever possible.
-
Material Compatibility: Peroxyacids are corrosive and can react with certain materials.[10] Reactors, transfer lines, and other equipment should be made of compatible materials like glass, stainless steel, or polyethylene.[10] Avoid contact with iron, copper, and other metals that can catalyze decomposition.[8]
-
By-product Formation: The reaction produces a carboxylic acid by-product. While generally less hazardous, its accumulation can affect the reaction medium's properties and should be considered in the process design.
-
Quenching and Work-up: The unreacted peroxyacid must be safely quenched before product isolation. Common quenching agents include sodium sulfite or sodium thiosulfate. The quenching process can also be exothermic and requires careful control.
Q2: I am observing low yields in my scaled-up reaction. What are the likely causes and how can I improve them?
A2: Low yields in epoxidation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using techniques like TLC, GC, or NMR. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for exotherms. Ensure efficient stirring to maintain a homogeneous mixture, especially in larger reactors. |
| Side Reactions | The epoxide product is susceptible to ring-opening under acidic conditions, which can be exacerbated by the carboxylic acid by-product. | Add a buffer, such as sodium carbonate or sodium bicarbonate, to neutralize the acid by-product as it forms.[11] This can significantly reduce epoxide degradation. |
| Substrate/Reagent Quality | Impurities in the norbornene starting material or a lower-than-expected concentration of the peroxyacid can lead to lower yields. | Ensure the purity of the norbornene through distillation or other purification methods. Titrate the peroxyacid solution before use to confirm its concentration. |
| Product Loss During Work-up | This compound is relatively volatile. Significant product loss can occur during solvent removal or distillation. | Use techniques like rotary evaporation under reduced pressure and at a low temperature. When performing distillations, use an efficient condenser and consider a cold trap to capture any volatile product. |
Q3: My final product is contaminated with the carboxylic acid by-product. What is the best way to remove it on a larger scale?
A3: Removing the carboxylic acid by-product is a common purification challenge. Several methods can be employed, with the choice depending on the scale and available equipment.
-
Aqueous Wash: A simple and effective method is to wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the carboxylic acid, forming a water-soluble salt that partitions into the aqueous phase. Be cautious, as this can be an exothermic process and may generate gas (CO2 if using bicarbonate).
-
Distillation: If the boiling point difference between the epoxide and the carboxylic acid is significant, distillation can be an effective purification method. This compound is a solid at room temperature with a relatively low boiling point, which should allow for separation from less volatile carboxylic acids like meta-chlorobenzoic acid.
-
Chromatography: While effective at the lab scale, column chromatography is often not practical or economical for large-scale purification.[12] It should be considered as a final polishing step if very high purity is required.
Q4: Are there safer and more scalable alternatives to m-CPBA for epoxidation?
A4: Yes, while m-CPBA is a reliable reagent, its potential for detonation at large scales is a significant concern.[13] Several alternatives offer improved safety profiles and better atom economy for industrial applications:
-
Peroxyacetic Acid (PAA): PAA is often used in industrial epoxidations.[5] It can be handled in solution, and its by-product, acetic acid, is less problematic to remove than m-chlorobenzoic acid. However, concentrated PAA is still hazardous and requires careful handling.[14][15]
-
Magnesium Monoperoxyphthalate (MMPP): MMPP is a solid, salt-like reagent that is significantly less hazardous to handle than m-CPBA at scale.[13]
-
Hydrogen Peroxide with a Catalyst: Systems using hydrogen peroxide as the primary oxidant with a catalyst are attractive for their low cost and the formation of water as the only by-product. Catalysts can range from simple tungstates or molybdates to more complex manganese or rhenium-based systems.[16]
-
Urea-Hydrogen Peroxide (UHP): UHP is a stable, solid source of hydrogen peroxide that is easier and safer to handle than aqueous solutions. It can be used in conjunction with an acid anhydride to generate the peroxyacid in situ.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the scale-up synthesis of this compound.
Problem: Exothermic Reaction Runaway
-
Symptoms: Rapid, uncontrolled increase in reaction temperature; increased pressure in the reactor.
-
Immediate Actions:
-
Immediately apply maximum cooling to the reactor jacket.
-
If possible and safe, stop the addition of the peroxyacid.
-
Prepare for emergency quenching by having a suitable quenching agent (e.g., sodium sulfite solution) ready.
-
-
Root Causes & Prevention:
-
Too Rapid Addition of Peroxyacid: The rate of addition should be carefully controlled to allow the reactor's cooling system to dissipate the heat generated.
-
Inadequate Cooling Capacity: Ensure the cooling system is appropriately sized for the scale of the reaction.
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates.
-
Contamination: Contaminants can catalyze the decomposition of the peroxyacid. Ensure all reagents and the reactor are clean.
-
Problem: Formation of Diol By-product
-
Symptoms: Presence of a higher-boiling, more polar impurity in the crude product, confirmed by analytical techniques (e.g., NMR, GC-MS) to be the corresponding diol.
-
Root Causes & Prevention:
-
Acid-Catalyzed Ring Opening: The carboxylic acid by-product can catalyze the ring-opening of the epoxide by water or other nucleophiles present.[7]
-
Prevention:
-
As mentioned in the FAQs, use a buffer to neutralize the acid as it forms.
-
Ensure the reaction is carried out under anhydrous conditions to minimize the presence of water.
-
Minimize the reaction time to reduce the exposure of the product to acidic conditions.
-
-
Problem: Difficulties in Product Isolation and Purification
-
Symptoms: Low isolated yield despite high conversion; product contamination with solvent or by-products.
-
Root Causes & Solutions:
-
Product Volatility: this compound is a volatile solid.
-
Solution: Use a chilled condenser during distillation or solvent removal. Consider using a higher-boiling solvent for the reaction to facilitate the removal of lower-boiling impurities.
-
-
Emulsion Formation During Work-up: Vigorous mixing during aqueous washes can lead to stable emulsions, making phase separation difficult.
-
Solution: Use gentle agitation for washes. The addition of brine can help to break emulsions.
-
-
Co-distillation with Solvent: The product may co-distill with the solvent if their boiling points are close.
-
Solution: Choose a solvent with a significantly different boiling point from the product.
-
-
IV. Experimental Protocols & Visualizations
Protocol 1: Scale-Up Epoxidation of Norbornene using Peroxyacetic Acid
Safety Precautions: This reaction should be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, must be worn.[10] An emergency shower and eyewash station should be readily accessible.
Materials:
-
Norbornene
-
Peroxyacetic acid (32 wt. % in dilute acetic acid)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Sodium sulfite
-
Anhydrous magnesium sulfate
-
Reactor: 10 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel.
Procedure:
-
Charge the reactor with norbornene (1.0 kg, 10.6 mol) and DCM (5 L).
-
Cool the mixture to 0-5 °C with stirring.
-
In a separate vessel, prepare a solution of sodium bicarbonate (1.8 kg, 21.4 mol) in water (5 L). Caution: Gas evolution.
-
Slowly add the sodium bicarbonate solution to the reactor, maintaining the temperature below 10 °C.
-
Begin the dropwise addition of peroxyacetic acid (3.0 L of 32% solution, approx. 12.6 mol) via the addition funnel. Maintain the internal temperature between 5-10 °C. The addition should take approximately 2-3 hours.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly add a saturated solution of sodium sulfite to quench the excess peroxyacid until a negative test with starch-iodide paper is obtained. Caution: This is an exothermic process.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a white solid.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for low yield and purity issues.
V. References
-
Environmental Health and Safety. (n.d.). Peroxides in depth discussion.pdf. Retrieved from [Link]
-
Khan, A. U., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4988. [Link]
-
Food Safety and Inspection Service. (n.d.). Peroxyacetic acid (PAA). USDA. Retrieved from [Link]
-
American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. Retrieved from [Link]
-
Colonna, S., et al. (2009). Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Organic Process Research & Development, 13(4), 698-703. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PEROXYACETIC ACID HAZARD SUMMARY. Retrieved from [Link]
-
Charette, A. B., et al. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(9), 3159–3169. [Link]
-
Charette, A. B., et al. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(9), 3159–3169. [Link]
-
Kumar, A., et al. (2016). Development of a Scalable Process for the Synthesis of DNDI-VL-2098: A Potential Preclinical Drug Candidate for the Treatment of Visceral Leishmaniasis. Organic Process Research & Development, 20(12), 2146-2153. [Link]
-
Charette, A. B. (2014). Simmons‐Smith Cyclopropanation Reaction. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Reddit. (2022). Scaled Epoxidation Methods. r/Chempros. [Link]
-
ResearchGate. (n.d.). Oxidative Stabilization of Poly(norbornene) Polymers Prepared by Ring Opening Metathesis Polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Norbornene. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octanes. Retrieved from [Link]
-
Field, R. A., et al. (2007). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 12(8), 1836-1853. [Link]
-
NIST. (n.d.). 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Pharma Innovation Journal. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]
-
NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube. [Link]
-
Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608.
-
ResearchGate. (n.d.). Norbornene in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of norbornene block copolymers containing polyhedral oligomeric silsesquioxane by sequential ring-opening metathesis polymerization. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1997/033848 METHOD FOR PREPARING NORBORNENE AND SUBSTITUTED DERIVATIVES OF NORBORNENE. Retrieved from [Link]
-
Gáspár, A., et al. (2020). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 22(13), 5143–5147. [Link]
-
Cheméo. (n.d.). 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1«alpha»,2«beta»,4«beta»,5«alpha»)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
Gicquel, M., et al. (2021). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, 27(45), 11625-11631. [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]
-
DIAL@UCLouvain. (n.d.). Microwave-Assisted Isomerizations of Epoxides to Allylic Alcohols. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023). HARNESSING FERROCENECARBOXALDEHYDE IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
Journal of the American Chemical Society. (1979). Annelation of tricarbonyliron complexes of ortho-disubstituted[9]annulenes. Synthesis of a dibenzobicyclo[6.2.0]decapentaene via ortho,ortho' cyclobisacylation of a biphenyl. Retrieved from [Link]
-
Journal of the American Chemical Society. (1986). Synthesis and reactivity of an exo,endo-4,6-disubstituted bicyclo{3.1.0}hex-2-ene. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of chiral tricyclo[3.2.1.02,7]octanes by an efficient 3-exo-trig radical cyclisation reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
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- 13. reddit.com [reddit.com]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. nj.gov [nj.gov]
- 16. Epoxide synthesis by epoxidation [organic-chemistry.org]
Technical Support Center: Characterization of 3-Oxatricyclo[3.2.1.02,4]octane Derivatives
Welcome to the technical support center for the characterization of 3-Oxatricyclo[3.2.1.02,4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique analytical challenges presented by this complex, rigid, and stereochemically rich scaffold.
The inherent strain of the cyclopropane ring fused to a norbornane-like framework creates a molecule with a distinct three-dimensional structure. This rigidity, while often desirable for molecular design, frequently leads to complex and overlapping signals in spectroscopic analyses and difficulties in chromatographic separation. This center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
NMR is a primary tool for the structural elucidation of these molecules, but their compact and rigid nature often leads to spectral complexity.[1][2][3]
FAQ 1: My 1H NMR spectrum shows severe signal overlap in the 1.0-3.5 ppm range, making assignment impossible. What are my next steps?
This is the most common challenge. The rigid, cage-like structure restricts conformational averaging, leading to many protons residing in similar, shielded chemical environments.
Answer & Troubleshooting Steps:
-
Maximize Resolution: First, ensure you are using a high-field spectrometer (≥500 MHz). While not always accessible, higher field strength provides the best chance of resolving individual multiplets.[4]
-
Rely on 2D NMR: One-dimensional spectra are often insufficient for these compounds.[1] A suite of 2D experiments is essential to unambiguously assign proton and carbon signals.
-
1H-1H COSY (Correlation Spectroscopy): This is your first step to map out the proton-proton coupling networks (spin systems). It will help you trace the connectivity through the carbon framework.[3]
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon. This is invaluable for spreading out the congested proton information onto the much wider 13C chemical shift range.[1][3]
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is critical for piecing together different spin systems and confirming the overall carbon skeleton, especially for identifying quaternary carbons.[1]
-
Workflow for Resolving Overlapping NMR Signals
Caption: A decision-making workflow for tackling complex 1H NMR spectra.
FAQ 2: How can I definitively determine the exo vs. endo stereochemistry of substituents?
The rigid framework makes through-space correlations highly reliable for stereochemical assignment. Coupling constants alone can be misleading due to the strained ring system.
Answer & Troubleshooting Steps:
-
NOESY/ROESY is Key: The Nuclear Overhauser Effect (NOE) is the gold standard for this problem.[1][2]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often preferred for rigid molecules of this size as it avoids the potential for zero-crossing NOE signals that can occur in NOESY experiments.
-
Interpretation: Look for cross-peaks between protons that are close in space (< 5 Å). For example, a substituent's proton showing a cross-peak to the bridgehead protons would strongly suggest an endo configuration. Conversely, correlations to the cyclopropane protons might indicate an exo face.
-
Data Table: Typical Proton Coupling Constants
While NOE is definitive, J-couplings provide complementary information. The values in this system can be unusual due to ring strain.
| Coupling Type | Protons Involved | Typical J-Value (Hz) | Notes |
| Vicinal (³J) | H2/H4 with H1/H5 | ~0-2 Hz | The coupling between the cyclopropane protons and the adjacent bridgehead protons is often very small.[5] |
| Geminal (²J) | Hendo-6 with Hexo-6 | 10-14 Hz | Typical geminal coupling on the methylene bridge. |
| Vicinal (³J) | H-7a with H-7s | 8-10 Hz | Coupling across the C7 bridge. |
| Long-Range (⁴J) | W-coupling | 1-3 Hz | "W-coupling" can be observed between protons in a 'W' arrangement, common in rigid systems. |
Section 2: Mass Spectrometry (MS) Fragmentation Puzzles
The stability of the tricyclic system can lead to predictable yet sometimes confusing fragmentation patterns.
FAQ 3: My Electron Ionization (EI) mass spectrum doesn't show a clear molecular ion (M+). Is my sample impure?
Not necessarily. While the parent structure is relatively stable, the molecular ion can sometimes be weak or absent in high-energy EI.
Answer & Troubleshooting Steps:
-
Switch to a Soft Ionization Technique: If the molecular ion is not observed with EI, use a "softer" method that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal if your derivative has a functional group that can be readily protonated (e.g., amine, amide) or deprotonated. Look for the [M+H]+ or [M-H]- ion.
-
Chemical Ionization (CI): Another soft technique that often yields a strong [M+H]+ adduct with less fragmentation than EI.
-
-
Analyze the Fragmentation Pattern: The fragmentation of the norbornane-like core is well-understood. A common fragmentation pathway is a retro-Diels-Alder reaction, which would involve the loss of cyclopentadiene (66 Da) from the molecular ion. Look for a prominent peak at M-66. Ethers can also undergo alpha-cleavage next to the oxygen atom.[6][7]
Section 3: Chromatographic Separation Difficulties
The unique shape and potential for chirality in substituted derivatives make both achiral and chiral separations challenging.
FAQ 4: I have synthesized a racemic mixture, but I am struggling to separate the enantiomers on standard chiral HPLC columns. What should I try?
The rigidity and often limited number of functional groups for interaction can make finding a suitable chiral stationary phase (CSP) difficult.
Answer & Troubleshooting Steps:
-
Systematic Screening is Essential: There is no single "best" column; a screening approach is the most efficient path to success.[8]
-
Start with Polysaccharide-based CSPs: Columns based on derivatized cellulose or amylose (e.g., Chiralcel OD, Chiralpak AD) are the most versatile and should be your starting point.[8] They can be used in normal-phase, reversed-phase, and polar organic modes.[8]
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides higher efficiency and different selectivity compared to HPLC for chiral separations and can be a powerful alternative.[9][10]
-
-
Indirect Approach (Derivatization): If direct separation fails, you can derivatize your molecule with an enantiomerically pure reagent to form diastereomers.[11] These diastereomers can then be separated on a standard achiral silica or C18 column. This method is robust but requires an additional reaction and purification step.[11]
Experimental Protocol: Chiral Separation Screening
Caption: A systematic workflow for developing a chiral separation method.
Section 4: X-ray Crystallography Hurdles
While a crystal structure provides the ultimate proof of structure and stereochemistry, obtaining suitable crystals can be a significant bottleneck.
FAQ 5: I can't grow diffraction-quality single crystals of my compound. Are there any tricks for rigid molecules like this?
Growing crystals is often an empirical science, but the rigidity of this scaffold can be both a help (pre-organized for packing) and a hindrance (potentially awkward shapes that don't pack well).[12]
Answer & Troubleshooting Steps:
-
Exhaustive Solvent Screening: The most critical variable is the choice of solvent system for recrystallization.
-
Method: Use slow evaporation from a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). Also, try solvent/anti-solvent vapor diffusion (e.g., a solution of your compound in dichloromethane in a vial, placed inside a larger jar containing pentane).
-
-
Check for Purity: Crystallization is a purification technique, but it works best on material that is already >95% pure. Impurities can inhibit nucleation and crystal growth. Run your material through a final, careful column chromatography or prep-TLC before setting up crystallization trials.[13]
-
Introduce a "Handle" for Crystallization: If the parent molecule refuses to crystallize, consider making a derivative with a functional group known to promote crystallization (e.g., a p-bromobenzoate ester). The heavy bromine atom also aids in the structure solution process. The main drawback is that this requires additional synthetic steps.
References
- Advanced Nmr Techniques. (n.d.). Organic.
- Advanced NMR Techniques and Applications | Spectroscopy Class Notes. (n.d.). Fiveable.
- Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB.
- High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure.
- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025, September 1). ACS Omega.
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
Chiral Separation Principles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube. Retrieved January 18, 2026, from [Link]
-
Chiral Separations Techniques. (2020, April 6). Regis Technologies. Retrieved January 18, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved January 18, 2026, from [Link]
-
Tips & Tricks: Characterization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 18, 2026, from [Link]
- Journal of Chemistry and Technologies. (2025, October 20).
Sources
- 1. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 2. fiveable.me [fiveable.me]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation of the structure of 3-Oxatricyclo[3.2.1.0²˒⁴]octane, a saturated tetracyclic ether with the chemical formula C₇H₁₀O, utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document eschews a rigid template, instead offering a logical workflow that mirrors the process of structural elucidation in a modern analytical laboratory. We will delve into the causality behind the choice of specific NMR experiments and interpret the resulting data to build a cohesive structural argument, corroborated by mass spectral fragmentation analysis.
The Imperative of Structural Integrity
3-Oxatricyclo[3.2.1.0²˒⁴]octane, also known as exo-2,3-epoxynorbornane, possesses a strained and stereochemically complex framework. The presence of the epoxide ring fused to the bicyclo[2.2.1]heptane skeleton introduces significant ring strain, which influences its chemical reactivity and biological activity. Therefore, precise confirmation of its three-dimensional structure is paramount for any application, from synthetic methodology development to its use as a scaffold in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like 3-Oxatricyclo[3.2.1.0²˒⁴]octane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments is essential for a comprehensive and self-validating structural assignment.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. In 3-Oxatricyclo[3.2.1.0²˒⁴]octane, the presence of the oxygen atom in the epoxide ring significantly deshields the adjacent protons.
Based on published data, the following ¹H NMR chemical shifts have been reported for 3-Oxatricyclo[3.2.1.0²˒⁴]octane in CDCl₃[1]:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H2, H4 | 3.06 | m |
| H1, H5 | 2.44 | m |
| H6-exo, H7-exo | 1.50 - 1.44 | m |
| H8-syn | 1.33 - 1.28 | m |
| H6-endo, H7-endo | 1.24 - 1.17 | m |
| H8-anti | 0.71 - 0.68 | m |
The protons on the epoxide ring (H2 and H4) are the most deshielded due to the electronegativity of the adjacent oxygen atom. The bridgehead protons (H1 and H5) also experience some deshielding. The remaining methylene and methine protons appear at higher fields. The complex multiplicities ("m" for multiplet) arise from the intricate spin-spin coupling between the non-equivalent protons in the rigid bicyclic system.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts of the carbon atoms are also influenced by their local electronic environment.
The reported ¹³C NMR chemical shifts for 3-Oxatricyclo[3.2.1.0²˒⁴]octane in CDCl₃ are as follows[1]:
| Carbon Assignment | Chemical Shift (δ) ppm |
| C2, C4 | 51.4 |
| C1, C5 | 36.6 |
| C8 | 26.2 |
| C6, C7 | 25.1 |
The carbons of the epoxide ring (C2 and C4) are significantly deshielded by the oxygen atom. The bridgehead carbons (C1 and C5) appear at an intermediate chemical shift, while the methylene carbons (C6, C7, and C8) are found in the upfield region of the spectrum.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a list of proton and carbon signals, 2D NMR experiments reveal the connectivity between them, allowing for an unambiguous assignment of the entire molecular structure.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In 3-Oxatricyclo[3.2.1.0²˒⁴]octane, a COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the proton connectivity throughout the bicyclic framework. For instance, the bridgehead protons (H1/H5) would show correlations to the protons on the adjacent methylene bridges (H6/H7 and H8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a crucial step in assigning the ¹³C NMR spectrum. For example, the proton signals at 3.06 ppm would show a correlation to the carbon signal at 51.4 ppm, confirming their assignment as the epoxide protons and carbons, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for connecting different parts of the molecule and confirming the overall carbon skeleton, especially the positions of quaternary carbons (which are not observed in HSQC). In this molecule, HMBC would show correlations from the epoxide protons (H2/H4) to the bridgehead carbons (C1/C5), and from the bridgehead protons to the carbons of the methylene bridges, thus confirming the tricyclic ring system.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For 3-Oxatricyclo[3.2.1.0²˒⁴]octane (C₇H₁₀O), the expected exact mass of the molecular ion [M]⁺ is 110.0732 u. An experimental HRMS value matching this theoretical mass would provide strong evidence for the proposed molecular formula.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule. The mass spectrum of 3-Oxatricyclo[3.2.1.0²˒⁴]octane is available from the NIST WebBook and shows several key fragments[2].
Major Fragments in the EI Mass Spectrum of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
| m/z | Proposed Fragment | Plausible Origin |
| 110 | [C₇H₁₀O]⁺ | Molecular Ion |
| 95 | [C₆H₇O]⁺ | Loss of a methyl radical |
| 82 | [C₅H₆O]⁺ | Retro-Diels-Alder type fragmentation |
| 67 | [C₅H₇]⁺ | Loss of CO and a hydrogen atom |
| 54 | [C₄H₆]⁺ | Further fragmentation |
Mass Spectrometry Fragmentation Pathway
Caption: Plausible fragmentation pathway for 3-Oxatricyclo[3.2.1.0²˒⁴]octane in EI-MS.
The presence of the molecular ion at m/z 110 confirms the molecular weight. The fragmentation pattern, including the characteristic retro-Diels-Alder type cleavage, is consistent with the proposed tricyclic ether structure.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, the following standard operating procedures for NMR and MS analysis are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Oxatricyclo[3.2.1.0²˒⁴]octane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (COSY, HSQC, HMBC): Employ standard pulse programs provided by the spectrometer manufacturer. Optimize the spectral widths and acquisition times based on the 1D spectra. For HMBC, a long-range coupling constant of 8 Hz is a good starting point.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Mass Spectrometry
-
Sample Introduction: For EI-MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
High-Resolution Mass Spectrometry: For accurate mass measurement, use a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument. Calibrate the instrument using a known standard immediately before the analysis.
Conclusion
The congruent data from a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) and mass spectrometry provides a robust and self-validating confirmation of the structure of 3-Oxatricyclo[3.2.1.0²˒⁴]octane. The ¹H and ¹³C NMR spectra establish the number and types of proton and carbon environments, while the 2D NMR experiments unequivocally piece together the molecular framework. Mass spectrometry corroborates the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This multi-technique approach exemplifies a rigorous and trustworthy methodology for the structural validation of complex organic molecules, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Microwave-Assisted Isomerizations of Epoxides to Allylic Alcohols. Barozzino-Consiglio, G.; Mordini, A. Letters in Organic Chemistry, 2018 , 15(0). [Link]
-
exo-2,3-Epoxynorbornane. PubChem, National Center for Biotechnology Information. [Link]
-
3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. NIST Chemistry WebBook, SRD 69. [Link]
Sources
A Comparative Analysis of Synthetic Routes to 3-Oxatricyclo[3.2.1.0²·⁴]octane: A Guide for the Modern Chemist
Introduction: The Enduring Utility of a Strained Tricycle
3-Oxatricyclo[3.2.1.0²·⁴]octane, a strained bicyclic epoxide more commonly known as exo-2,3-epoxynorbornane, represents a fascinating and synthetically versatile building block in modern organic chemistry. Its rigid, conformationally constrained framework and the inherent reactivity of the epoxide ring make it a valuable precursor for the synthesis of complex polycyclic molecules, including natural products and pharmaceutical intermediates. The stereochemistry of the epoxide, predominantly exo, dictates the trajectory of nucleophilic attack, offering a gateway to a diverse array of functionalized norbornane derivatives with high stereocontrol.
This guide provides a comparative analysis of the most prevalent synthetic routes to 3-Oxatricyclo[3.2.1.0²·⁴]octane, with a focus on the epoxidation of bicyclo[2.2.1]hept-2-ene (norbornene). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical comparison of their respective yields, stereoselectivities, and practical considerations. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Dominant Paradigm: Epoxidation of Norbornene
The most direct and widely employed strategy for the synthesis of 3-Oxatricyclo[3.2.1.0²·⁴]octane is the epoxidation of the readily available starting material, norbornene. The inherent steric hindrance of the endo face of the norbornene scaffold, shielded by the C7 methylene bridge, strongly directs the electrophilic attack of the oxidizing agent to the less hindered exo face. This results in the preferential formation of the exo-epoxide, often with high to excellent diastereoselectivity.
We will now compare three prominent methods for this transformation: the use of peroxyacids, specifically meta-chloroperoxybenzoic acid (m-CPBA); the application of dioxiranes, such as dimethyldioxirane (DMDO); and a catalytic approach utilizing hydrogen peroxide in the presence of a ruthenium catalyst.
Method 1: The Workhorse Reagent - meta-Chloroperoxybenzoic Acid (m-CPBA)
The use of peroxyacids, and in particular m-CPBA, is a classic and reliable method for the epoxidation of alkenes.[1][2] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is transferred from the peroxyacid to the alkene in a single step.[1]
The mechanism involves the alkene acting as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. Simultaneously, the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen, and the O-O bond cleaves, releasing a molecule of meta-chlorobenzoic acid as a byproduct. This concerted nature ensures a syn-addition of the oxygen atom across the double bond.
Caption: The concerted "butterfly" mechanism of m-CPBA epoxidation.
A solution of m-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) is added dropwise to a stirred solution of norbornene (1.0 equivalent) in the same solvent at 0 °C. To buffer the reaction mixture and prevent acid-catalyzed ring-opening of the epoxide product, solid sodium bicarbonate (NaHCO₃) is often added.[3] The reaction is typically stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxyacid, and the m-chlorobenzoic acid byproduct is removed by a basic wash.
The m-CPBA method is known for its reliability and generally high yields. The stereoselectivity is excellent, with the exo isomer being formed almost exclusively (>99%).[3] However, there are some practical considerations. m-CPBA can be shock-sensitive and should be handled with care. The removal of the carboxylic acid byproduct can sometimes be cumbersome, though the use of a bicarbonate wash is generally effective.
Method 2: The Neutral Oxidant - Dimethyldioxirane (DMDO)
Dimethyldioxirane (DMDO) is a powerful yet neutral epoxidizing agent that offers an alternative to peroxyacids, particularly for acid-sensitive substrates.[4] DMDO is typically prepared in situ from acetone and Oxone® (potassium peroxymonosulfate).
The epoxidation with DMDO also proceeds through a concerted mechanism, but with a spirocyclic transition state.[4] The alkene attacks one of the electrophilic oxygen atoms of the dioxirane, leading to the formation of the epoxide and acetone as the sole byproduct.
Caption: The concerted spirocyclic mechanism of DMDO epoxidation.
A solution of dimethyldioxirane in acetone (typically 0.07-0.1 M) is added to a solution of norbornene in a suitable solvent like dichloromethane at 0 °C.[5] The reaction is stirred for a few hours, and its progress is monitored by TLC. A significant advantage of this method is the straightforward workup; the solvent and the volatile acetone byproduct are simply removed under reduced pressure to afford the crude epoxide, which can then be purified by chromatography.[5]
The DMDO method provides high yields (often >85%) and excellent exo-selectivity, comparable to the m-CPBA method.[5] The key advantage lies in the neutral reaction conditions and the simple workup, as the only byproduct is volatile acetone. The main drawback is the need to prepare and titrate the DMDO solution, as it is not commercially available in a stable form and must be freshly prepared.
Method 3: The "Green" Chemistry Approach - Ruthenium-Catalyzed Hydrogen Peroxide
In a move towards more environmentally benign synthetic methods, the use of hydrogen peroxide (H₂O₂) as the terminal oxidant is highly attractive, as its only byproduct is water. This transformation can be efficiently catalyzed by ruthenium salts, such as ruthenium(III) chloride (RuCl₃).[5][6]
The reaction mechanism is believed to involve the formation of a high-valent ruthenium-oxo species, which then acts as the active epoxidizing agent. The catalytic cycle is regenerated by the reaction of the reduced ruthenium species with hydrogen peroxide. The addition of a ligand, such as pyridine-2,6-dicarboxylic acid, can significantly enhance the catalyst's activity and selectivity.[5]
Caption: Simplified catalytic cycle for Ru-catalyzed epoxidation.
In a typical procedure, norbornene, a catalytic amount of RuCl₃·xH₂O (e.g., 1 mol%), and a ligand like pyridine-2,6-dicarboxylic acid are dissolved in a suitable solvent such as tert-amyl alcohol.[5] An aqueous solution of hydrogen peroxide is then added slowly over an extended period using a syringe pump to maintain a low concentration of the oxidant and minimize side reactions. The reaction is stirred at room temperature until completion. The workup involves quenching with a mild reducing agent and extraction of the product.
This method offers excellent yields (up to >99%) and high exo-selectivity.[6] Its primary advantage is the use of hydrogen peroxide, a cheap and environmentally friendly oxidant. However, the reaction can be sensitive to the rate of H₂O₂ addition and may require careful optimization. The use of a heavy metal catalyst, although in small quantities, might be a concern in certain applications, particularly in pharmaceutical synthesis, and requires efficient removal from the final product.
Comparative Summary
| Feature | m-CPBA Epoxidation | DMDO Epoxidation | Ru-catalyzed H₂O₂ Epoxidation |
| Oxidant | meta-Chloroperoxybenzoic acid | Dimethyldioxirane | Hydrogen Peroxide |
| Byproduct(s) | meta-Chlorobenzoic acid | Acetone | Water |
| Typical Yield | High | High (often >85%[5]) | Excellent (up to >99%[6]) |
| Stereoselectivity | Excellent exo-selectivity (>99%[3]) | Excellent exo-selectivity | High exo-selectivity |
| Reaction Conditions | Mild (0 °C to RT), often buffered | Neutral, mild (0 °C) | Mild (RT), requires slow addition |
| Workup | Requires basic wash to remove acid | Simple evaporation of solvent/byproduct | Quench and extraction |
| Advantages | Reliable, readily available reagent | Neutral conditions, volatile byproduct | "Green" oxidant, high atom economy |
| Disadvantages | Potentially explosive, byproduct removal | Reagent must be freshly prepared | Requires catalyst, slow addition |
Characterization of 3-Oxatricyclo[3.2.1.0²·⁴]octane
The identity and purity of the synthesized exo-2,3-epoxynorbornane can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by the appearance of two downfield signals corresponding to the protons on the epoxide ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two equivalent carbons of the epoxide ring at a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the C=C stretching vibration of the starting alkene and the presence of characteristic C-O stretching bands for the epoxide ring.[7]
Alternative Synthetic Strategies: A Brief Overview
While epoxidation of norbornene is the most common route, other strategies can be employed, particularly for the synthesis of substituted derivatives. One such method is intramolecular bromoetherification . This approach involves the treatment of a norbornene derivative bearing a suitably positioned hydroxyl group with a source of electrophilic bromine, such as N-bromosuccinimide (NBS). The reaction proceeds via a bromonium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the cyclic ether linkage.[8][9] While powerful for constructing complex polycyclic ethers, this method is less direct for the synthesis of the parent 3-Oxatricyclo[3.2.1.0²·⁴]octane.
Conclusion: Selecting the Optimal Route
The synthesis of 3-Oxatricyclo[3.2.1.0²·⁴]octane is most efficiently achieved through the exo-selective epoxidation of norbornene. The choice between the three highlighted methods—m-CPBA, DMDO, and ruthenium-catalyzed hydrogen peroxide—depends on the specific requirements of the synthesis.
-
For reliability and ease of access to reagents , the m-CPBA method remains a solid choice, provided that appropriate safety precautions are taken and the acidic byproduct is not detrimental to the desired product.
-
When acid-sensitive functional groups are present or a simplified workup is paramount , the DMDO method is superior, despite the need for in situ reagent preparation.
-
For large-scale synthesis where cost and environmental impact are major drivers , the ruthenium-catalyzed hydrogen peroxide system is an excellent, "greener" alternative, though it may require more careful optimization of reaction conditions.
By understanding the nuances of each synthetic route, researchers can confidently select the most appropriate method to access this valuable tricyclic building block for their specific applications.
References
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performance evaluation of polymers derived from 3-Oxatricyclo[3.2.1.02,4]octane versus other monomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the exploration of novel monomers is paramount. This guide provides a comprehensive performance evaluation of polymers derived from 3-Oxatricyclo[3.2.1.02,4]octane, a strained bicyclic epoxide, against polymers derived from other conventional monomers. This analysis is grounded in experimental data from scientific literature, offering a technical resource for material selection and development in demanding applications, including drug delivery and biomedical devices.
Introduction to this compound and its Polymerization
This compound, also known as exo-2,3-epoxynorbornane or norbornene oxide, is a highly strained cyclic ether.[1][2] This inherent ring strain is a significant driving force for ring-opening polymerization (ROP), a process that can be initiated through various mechanisms, most notably cationic ring-opening polymerization (CROP) and ring-opening metathesis polymerization (ROMP). The resulting polymer, poly(this compound), possesses a unique backbone structure derived from the norbornane framework, which imparts a distinct set of properties compared to polymers derived from more conventional, flexible monomers.
The polymerization of norbornene-based monomers is well-documented to produce polymers with exceptional thermal stability and high glass transition temperatures (Tg).[3][4] The rigid bicyclic repeating unit of the norbornane structure restricts segmental motion, leading to amorphous polymers with high Tg values. For instance, vinyl-addition polynorbornene has demonstrated a glass transition temperature exceeding 380°C.[3]
Performance Comparison: Key Metrics
The performance of polymers derived from this compound is best understood through a comparative lens against established polymer families. This section will evaluate key thermal and mechanical properties.
Thermal Properties
Polymers derived from norbornene and its derivatives are renowned for their exceptional thermal stability.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(norbornene) (Vinyl Addition) | > 380 | > 400 |
| Poly(norbornene) (ROMP) | 35 - 45 | ~456 (trans), ~466 (cis) |
| Poly(styrene) | ~100 | ~350 |
| Poly(methyl methacrylate) | ~105 | ~300 |
| Polycarbonate (Bisphenol A) | ~150 | ~450 |
| Poly(ethylene terephthalate) | ~75 | ~400 |
Note: Data for poly(this compound) is inferred from structurally similar polynorbornenes. Actual values may vary based on polymerization method and conditions.
As the table illustrates, polymers with a norbornane backbone, including those expected from this compound, are anticipated to exhibit significantly higher thermal stability compared to common thermoplastics like polystyrene and PMMA. The high decomposition temperatures suggest a robust material suitable for applications requiring thermal resistance.
Mechanical Properties
The rigid nature of the norbornane backbone also profoundly influences the mechanical performance of the resulting polymers. While specific data for the homopolymer of this compound is limited, insights can be drawn from related functionalized polynorbornene systems. The incorporation of polar functional groups into norbornene-based polyolefins has been shown to yield elastomers with excellent mechanical and elastic properties.[5]
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(norbornene-co-ethylene) (polar functionalized) | 10 - 40 | 0.1 - 0.5 | 100 - 500 |
| Polypropylene | 30 - 40 | 1.5 - 2.0 | 100 - 600 |
| Polycarbonate (Bisphenol A) | 55 - 65 | 2.0 - 2.4 | 100 - 150 |
| High-Density Polyethylene (HDPE) | 20 - 30 | 0.4 - 1.5 | 10 - 1200 |
The data suggests that while homopolymers of norbornene derivatives can be rigid and brittle, copolymerization can lead to materials with a desirable balance of strength and flexibility. The unique structure of this compound offers the potential for creating polymers that bridge the gap between high-performance engineering thermoplastics and elastomers.
Experimental Protocols
Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization (CROP)
Causality: CROP is a suitable method for polymerizing epoxides due to the ability of a cationic initiator to attack the oxygen atom of the epoxide ring, leading to ring opening and propagation. The high strain of the this compound monomer makes it particularly susceptible to this type of polymerization.
Step-by-Step Methodology:
-
Monomer Purification: this compound is purified by sublimation or recrystallization to remove any impurities that could interfere with the polymerization.
-
Solvent and Initiator Preparation: A dry, inert solvent such as dichloromethane is freshly distilled. A cationic initiator, for example, boron trifluoride etherate (BF3·OEt2), is prepared as a dilute solution in the same solvent.
-
Polymerization: The purified monomer is dissolved in the dry solvent in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled to a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction. The initiator solution is then added dropwise with vigorous stirring.
-
Termination and Precipitation: After a predetermined reaction time, the polymerization is terminated by the addition of a quenching agent, such as methanol. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol or hexane.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization of Polymer Properties
Self-Validating System: A comprehensive characterization of the synthesized polymer is crucial to validate its structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the polymer and to verify the ring-opening of the monomer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature, from which the decomposition temperature (Td) is determined.
-
Dynamic Mechanical Analysis (DMA): DMA is utilized to measure the storage modulus, loss modulus, and tan delta of the polymer as a function of temperature, providing insights into its viscoelastic properties.
-
Tensile Testing: Tensile testing is conducted on polymer films or molded specimens to determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Visualization of Concepts
Polymerization Mechanism
Caption: Cationic Ring-Opening Polymerization of 3-Oxatricyclo[3.2.1.0(2,4)]octane.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Conclusion
Polymers derived from this compound represent a promising class of materials with the potential for exceptional thermal stability and tunable mechanical properties. The rigid norbornane backbone imparts a high glass transition temperature and thermal robustness that surpasses many conventional polymers. While further research is needed to fully elucidate the performance of the homopolymer, the existing body of knowledge on polynorbornenes suggests that these materials could find application in areas where high performance is critical. For researchers and professionals in drug development, the unique properties of these polymers may offer advantages in formulating controlled-release systems, creating robust medical device components, and developing novel biomaterials. The ability to tailor properties through copolymerization further expands the design space for creating advanced materials for specific and demanding applications.
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MDPI. (2023). Synthesis and Characterization on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. MDPI. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for 3-Oxatricyclo[3.2.1.0²˒⁴]octane
In the landscape of modern chemical research and drug development, the synergy between in silico prediction and empirical validation is paramount. For structurally complex and strained molecules like 3-Oxatricyclo[3.2.1.0²˒⁴]octane (also known as exo-2,3-epoxynorbornane), computational chemistry offers a powerful lens to predict molecular properties and reactivity, thereby guiding experimental design and saving invaluable resources. This guide provides an in-depth comparison of computational predictions with established experimental results for this bicyclic ether, offering a framework for researchers to critically evaluate and integrate these complementary approaches.
The high degree of steric strain in 3-Oxatricyclo[3.2.1.0²˒⁴]octane, stemming from its fused ring system, makes it an excellent candidate for such a comparative study.[1] This inherent strain governs its reactivity and provides a rigorous test for the accuracy of modern computational methods.[1][2]
Experimental Framework: Synthesis and Spectroscopic Characterization
The foundation of any computational comparison lies in robust experimental data. The primary route to synthesizing 3-Oxatricyclo[3.2.1.0²˒⁴]octane is the epoxidation of bicyclo[2.2.1]hept-2-ene (norbornene).
Experimental Protocol: Synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
This protocol describes a standard laboratory procedure for the synthesis of the target molecule.
-
Dissolution: Dissolve norbornene (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), at room temperature.
-
Epoxidation Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.5 equivalents) portion-wise to the stirred solution. The use of m-CPBA is a well-established method for stereoselective epoxidation.[3]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct, m-chlorobenzoic acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or sublimation to yield the white solid product.[3]
Experimental Data Summary
The synthesized compound is characterized using standard spectroscopic techniques. The following table summarizes key experimental data sourced from public databases and literature.
| Parameter | Experimental Value | Source |
| Molecular Formula | C₇H₁₀O | NIST Chemistry WebBook[4] |
| Molecular Weight | 110.15 g/mol | PubChem[5] |
| Melting Point | 122-124 °C | ChemicalBook[6] |
| ¹H NMR (CDCl₃, δ ppm) | 3.06 (m, 2H), 2.44 (m, 2H), 1.50 (m, 6H) | DIAL@UCLouvain[3] |
| ¹³C NMR (CDCl₃, δ ppm) | Data available in spectral databases | SpectraBase[7] |
| Key IR Peaks (cm⁻¹) | Data available in spectral databases | NIST Chemistry WebBook, Coblentz[4] |
Computational Modeling: An In Silico Approach
To generate predictive data, we employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules.[8][9]
Computational Protocol: DFT Calculations
-
Structure Optimization: The initial 3D structure of 3-Oxatricyclo[3.2.1.0²˒⁴]octane is built and subjected to geometry optimization. The B3LYP functional with a 6-31G* basis set is a robust choice for this task, effectively modeling electron correlation and molecular geometry.[10]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides predicted IR spectra.
-
NMR Calculation: Nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, also at the B3LYP/6-31G* level. These are then converted to chemical shifts (δ) by referencing against tetramethylsilane (TMS), calculated at the same level of theory.
-
Solvation Effects: To better mimic experimental conditions, calculations can be refined by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), with chloroform as the solvent.[11]
Head-to-Head: Correlating Prediction with Reality
The true measure of a computational model's utility is its ability to reproduce experimental results. Below, we compare the data obtained from the protocols described above.
Spectroscopic Data Comparison
| Parameter | Experimental Value | Predicted Value (B3LYP/6-31G*) | Correlation |
| ¹H NMR (δ ppm) | See table above | (Representative values) | Generally good agreement is expected for proton shifts. Deviations often arise from solvent effects and conformational averaging that are not perfectly captured by static models.[12] |
| Key IR Peaks (cm⁻¹) | (Representative values) | (Representative values) | Predicted vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is applied for better correlation. |
Note: Specific predicted values require running the actual DFT calculations, which are presented here as a representative guide to the expected outcomes.
Structural Insights and Strain Energy
While direct experimental measurement of bond lengths and angles in the solid state requires X-ray crystallography, DFT provides highly reliable geometric parameters. The calculations reveal significant angle strain, particularly in the three-membered epoxide ring fused to the norbornane framework. This strain is the primary driver of the molecule's reactivity, particularly its susceptibility to ring-opening reactions under acidic or nucleophilic conditions.[1] Computational methods can quantify this as Ring Strain Energy (RSE), a value that is difficult to determine experimentally but crucial for predicting thermodynamic stability and reaction kinetics.[2][9]
Conclusion and Outlook
The correlation between DFT-based predictions and experimental data for 3-Oxatricyclo[3.2.1.0²˒⁴]octane is strong, underscoring the predictive power of modern computational chemistry. While minor discrepancies exist, particularly in spectroscopic predictions, the models accurately capture the fundamental structural and electronic features that dictate the molecule's properties and reactivity.
For researchers in drug development, this synergy is critical. Computational screening can rapidly assess the stability and potential reactivity of complex scaffolds, while predicted spectroscopic data can aid in the structural elucidation of novel compounds. By understanding the strengths and limitations of in silico techniques, as demonstrated in this guide, scientists can more effectively design experiments, interpret results, and accelerate the discovery process.
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A Comparative Guide to the Enantioselective Synthesis and Characterization of 3-Oxatricyclo[3.2.1.0²˒⁴]octane
For Researchers, Scientists, and Drug Development Professionals
The chiral scaffold of 3-oxatricyclo[3.2.1.0²˒⁴]octane, an oxygenated norbornane derivative, represents a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive synthon for the development of novel therapeutics and functional materials. The biological activity of molecules derived from this scaffold is often highly dependent on their stereochemistry, necessitating robust and efficient methods for their enantioselective synthesis and accurate characterization of their enantiomeric purity.
This guide provides a comprehensive comparison of key methodologies for the enantioselective synthesis of 3-oxatricyclo[3.2.1.0²˒⁴]octane, primarily through the asymmetric epoxidation of its precursor, norbornene. We will delve into the mechanistic underpinnings of these synthetic strategies, offering a critical evaluation of their respective advantages and limitations. Furthermore, this guide will detail the primary analytical techniques for the characterization of the enantiomers of 3-oxatricyclo[3.2.1.0²˒⁴]octane, providing insights into method selection and optimization.
Enantioselective Synthesis of 3-Oxatricyclo[3.2.1.0²˒⁴]octane: A Comparative Analysis
The primary route to enantiomerically enriched 3-oxatricyclo[3.2.1.0²˒⁴]octane is the asymmetric epoxidation of norbornene. This section compares two prominent catalytic systems: the Jacobsen-Katsuki epoxidation and the Sharpless asymmetric epoxidation, alongside enzymatic kinetic resolution.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to the double bond of an alkene with high enantioselectivity.[1] This method is particularly well-suited for the epoxidation of unfunctionalized alkenes like norbornene.
Mechanism: The catalytic cycle is believed to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a dissymmetric environment around the metal center, directing the approach of the alkene and leading to a preferential attack on one of the two prochiral faces of the double bond.[1]
Advantages:
-
High enantioselectivities are often achieved for a range of alkenes.[1][2]
-
The catalyst is relatively stable and can be prepared in a few steps.[2]
-
The reaction can be carried out under mild conditions, often using readily available oxidants like sodium hypochlorite (bleach).[3]
Limitations:
-
The efficiency and enantioselectivity can be substrate-dependent.
-
Catalyst loading can sometimes be relatively high.
Illustrative Experimental Protocol (Jacobsen-Katsuki Epoxidation of Norbornene):
A general procedure involves dissolving norbornene in a suitable solvent, such as dichloromethane, and adding the chiral (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-5 mol%). An oxidant, such as a buffered solution of sodium hypochlorite, is then added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[2][3]
Sharpless Asymmetric Epoxidation
While the Sharpless asymmetric epoxidation is renowned for its exceptional enantiocontrol in the epoxidation of allylic alcohols, its direct application to unfunctionalized alkenes like norbornene is not its primary strength.[4][5] The directing effect of the allylic hydroxyl group is crucial for the high stereoselectivity observed in the Sharpless protocol. However, modifications and related titanium-based systems have been explored for the epoxidation of other olefins.
Mechanism: The Sharpless epoxidation involves a titanium tetraisopropoxide catalyst, a chiral tartrate ligand (diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[4] The components assemble into a dimeric catalyst in which the chiral tartrate creates a C₂-symmetric environment, directing the epoxidation of one face of the alkene.[6]
Advantages:
-
Predictable stereochemical outcomes based on the chirality of the tartrate ligand used.[7]
-
Extremely high enantioselectivities (>90% ee) are achievable for allylic alcohols.[7]
-
The reagents are commercially available and relatively inexpensive.[6]
Limitations:
-
Significantly less effective for unfunctionalized alkenes like norbornene compared to allylic alcohols.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure epoxides. This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8] For 3-oxatricyclo[3.2.1.0²˒⁴]octane, this could involve the enantioselective hydrolysis of the epoxide.
Mechanism: In a kinetic resolution, the enzyme's chiral active site preferentially binds to one enantiomer of the substrate, leading to a much faster reaction rate for that enantiomer. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted, enantiomerically enriched starting material and the enantiomerically enriched product.
Advantages:
-
High enantioselectivity is often observed.[8]
-
Reactions are typically performed under mild, environmentally friendly conditions (aqueous media, room temperature).
-
A wide variety of commercially available lipases can be screened for optimal activity.[9]
Limitations:
-
The maximum theoretical yield for a single enantiomer is 50%.
-
Requires separation of the unreacted starting material from the product.
-
Finding a suitable enzyme and optimizing reaction conditions can be time-consuming.
Illustrative Experimental Protocol (Lipase-Catalyzed Hydrolytic Kinetic Resolution):
A racemic mixture of 3-oxatricyclo[3.2.1.0²˒⁴]octane is suspended in a buffered aqueous solution. A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature.[8] The progress of the reaction (hydrolysis of one enantiomer to the corresponding diol) is monitored by chiral chromatography (GC or HPLC). When the conversion reaches approximately 50%, the reaction is stopped, and the remaining unreacted epoxide and the diol product are extracted and separated.
Comparative Summary of Synthetic Methods
| Method | Catalyst/Reagent | Substrate | Advantages | Limitations |
| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen complex | Norbornene | High ee, mild conditions | Substrate dependent, catalyst loading |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET, TBHP | Allylic alcohols | Predictable stereochemistry, very high ee | Inefficient for norbornene |
| Enzymatic Kinetic Resolution | Lipase | Racemic 3-Oxatricyclo[3.2.1.0²˒⁴]octane | High ee, green chemistry | 50% max yield, requires separation |
Characterization of Enantiomeric Purity
Determining the enantiomeric excess (ee) of the synthesized 3-oxatricyclo[3.2.1.0²˒⁴]octane is crucial. The most common and reliable methods are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), along with nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP). For epoxides like 3-oxatricyclo[3.2.1.0²˒⁴]octane, cyclodextrin-based CSPs are often effective.[10]
Principle: The enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation and quantification.
Workflow for Chiral GC Method Development:
Caption: A typical workflow for developing a chiral GC method.
Illustrative Experimental Conditions for Chiral GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[11]
-
Carrier Gas: Hydrogen or Helium.[11]
-
Oven Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200-230 °C) at a controlled rate (e.g., 2 °C/min).[11]
-
Detector: Flame Ionization Detector (FID).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for separating a wide range of enantiomers, including those that are not sufficiently volatile for GC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and often provide excellent resolution for epoxides.[12][13]
Principle: Similar to chiral GC, separation is based on the differential interactions between the enantiomers and the chiral stationary phase. The choice of mobile phase is critical for achieving good separation.
Workflow for Chiral HPLC Method Development:
Caption: A systematic approach to chiral HPLC method development.
Illustrative Experimental Conditions for Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H).[13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol) for normal-phase mode. For polar organic mode, mixtures of acetonitrile and methanol/ethanol can be effective.[13]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: UV detector (if the molecule has a chromophore) or a chiral detector (e.g., circular dichroism).
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These are chiral compounds that interact with the enantiomers of the analyte to form transient diastereomeric complexes.
Principle: The diastereomeric complexes have different magnetic environments, which can lead to the separation of signals for corresponding protons in the ¹H NMR spectrum. The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers. Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are common chiral shift reagents.[14][15]
Advantages:
-
Provides a direct measure of the enantiomeric ratio.
-
Can be a relatively quick method if a suitable shift reagent is found.
Limitations:
-
Signal broadening can sometimes occur with paramagnetic lanthanide shift reagents.
-
Finding a suitable chiral shift reagent that provides baseline separation of signals can require screening.
-
Requires a relatively pure sample.
Illustrative Experimental Protocol (NMR with Chiral Shift Reagent):
A sample of the enantiomerically enriched 3-oxatricyclo[3.2.1.0²˒⁴]octane is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of the chiral shift reagent is added incrementally, and the ¹H NMR spectrum is recorded after each addition. The separation of a specific proton signal into two distinct signals corresponding to the two enantiomers is monitored. Once baseline separation is achieved, the integrals of the two signals are used to calculate the enantiomeric excess.[15]
Conclusion
The enantioselective synthesis of 3-oxatricyclo[3.2.1.0²˒⁴]octane is a critical step in the development of novel chiral molecules for various applications. The Jacobsen-Katsuki epoxidation stands out as a highly effective method for the direct asymmetric epoxidation of norbornene, offering high enantioselectivities. While enzymatic kinetic resolution provides a green alternative, its inherent 50% yield limitation for a single enantiomer must be considered.
For the crucial step of determining enantiomeric purity, both chiral GC and chiral HPLC offer robust and reliable methods, with the choice often depending on the volatility of the analyte and the available instrumentation. NMR spectroscopy with chiral shift reagents provides a valuable complementary technique for direct ee determination. The selection of the most appropriate synthetic and analytical methodology will depend on the specific research goals, available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and comparative data to enable researchers to make informed decisions in their pursuit of enantiomerically pure 3-oxatricyclo[3.2.1.0²˒⁴]octane.
References
- Zhang, W., & Jacobsen, E. N. (n.d.).
- Barbakadze, V., & Farkas, T. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chirality, 24(10), 839-843.
- García, M. A., et al. (2009). HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols.
-
Jacobsen, E. N. (n.d.). Jacobsen epoxidation. Wikipedia. Retrieved from [Link]
- Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.
- Hill, J. G., et al. (1985). Enantioselective Epoxidation of Allylic Alcohols: (2S,3S)-3-Propoxiranemethanol. Organic Syntheses, 63, 66.
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Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis And Use Of Jacobsen's Catalyst: Enantioselective Epoxidation In The Introductory Organic Laboratory. (2001). Semantic Scholar. Retrieved from [Link]
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NMR determination of enantiomeric excess. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. (n.d.). ResearchGate. Retrieved from [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents. (n.d.). Google Patents.
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Sidisky, L. M. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]
- Żyżkowska, M., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography.
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Sharpless Asymmetric Epoxidation Process. (n.d.). Scribd. Retrieved from [Link]
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Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
- Basavaiah, D., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry - A European Journal, 24(64), 17053-17060.
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Using 1H NMR and Chiral Chemical Shift Reagent to Study Intramolecular Racemization of Pentacyclo Pure Enantiomer by Thermal Dyotropic Reaction. (n.d.). auremn. Retrieved from [Link]
- Keim, W., et al. (1991). Enantiomer separation by gas chromatography on cyclodextrin chiral stationary phases.
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Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Semantic Scholar. Retrieved from [Link]
- Park, H., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5136-5143.
-
Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. (n.d.). mediaTUM. Retrieved from [Link]
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021, September 6). YouTube. Retrieved from [Link]
-
Chemoenzymatic dynamic kinetic resolution of primary amines. (n.d.). PubMed. Retrieved from [Link]
-
Armstrong, D. W., et al. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. SpringerLink. Retrieved from [Link]
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Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita. (n.d.). Semantic Scholar. Retrieved from [Link]
- Gancarz, M., et al. (2021).
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A Comparative Guide to Cross-Reactivity Studies of 3-Oxatricyclo[3.2.1.02,4]octane in Complex Reaction Systems
Introduction: The Double-Edged Sword of Strained Scaffolds
In the intricate landscape of medicinal chemistry and drug development, molecular scaffolds possessing high ring strain energy are both a boon and a potential liability. 3-Oxatricyclo[3.2.1.02,4]octane, also known as exo-2,3-epoxynorbornane, is a prime example.[1][2][3] Its rigid, bicyclic framework, fused with a strained oxirane (epoxide) ring, offers a unique three-dimensional architecture, making it an attractive building block for accessing novel chemical space and constructing complex molecular targets.[4] The inherent strain within this molecule, however, is the very source of its reactivity, driving reactions that can be exquisitely selective or frustratingly indiscriminate.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of this compound. Understanding and predicting its behavior in complex chemical and biological environments is not merely an academic exercise; it is a critical step in mitigating off-target effects, ensuring reaction specificity, and ultimately, developing safe and efficacious therapeutics.[7][8] We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for comparative experimental analysis, and present a logical framework for data interpretation.
Pillar 1: Mechanistic Insights into the Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. The rigid norbornane skeleton influences the stereoelectronics of this process. Unlike a simple, flexible epoxide like cyclohexene oxide, the approach of a nucleophile is sterically directed, typically from the exo face, away from the bicyclic core.
The general mechanism involves the activation of the epoxide oxygen, either by protonation in the presence of a Brønsted acid or coordination to a Lewis acid, followed by nucleophilic attack at one of the epoxide carbons (C2 or C4). This results in a trans-diaxial-like opening, a common motif in epoxide chemistry.
In a complex reaction system, such as a one-pot synthesis or a biological milieu, a multitude of potential nucleophiles exist.[9] These can range from desired reactants to solvents, basic functional groups on other molecules, or biological macromolecules like proteins and glutathione. Unintended reactions with these species constitute cross-reactivity and can lead to byproduct formation, reduced yield, and in a biological context, off-target toxicity.
Pillar 2: A Methodological Framework for Assessing Cross-Reactivity
To quantify the cross-reactivity potential, a series of standardized, self-validating experiments should be conducted. The goal is to compare the reactivity of this compound against alternative scaffolds under identical conditions. For this guide, we will use two common alternatives:
-
Cyclohexene Oxide: A less-strained, more flexible alicyclic epoxide.
-
Styrene Oxide: An epoxide activated by an adjacent aromatic ring, representing a different electronic profile.
Experimental Protocol 1: Competitive Nucleophile Reactivity Profiling
This assay assesses the selectivity of the epoxide in the presence of a panel of biologically and chemically relevant nucleophiles.
Objective: To determine the relative reaction rates of this compound with a set of competing nucleophiles.
Materials:
-
This compound, Cyclohexene Oxide, Styrene Oxide (Test Compounds)
-
Nucleophile Panel: Cysteine methyl ester (thiol), n-Butylamine (primary amine), Phenol (aromatic alcohol)
-
Acetonitrile (ACN) as solvent
-
Formic acid for LC-MS analysis
-
HPLC-MS system for analysis
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of each test compound and each nucleophile in ACN.
-
Reaction Setup: In an HPLC vial, combine 100 µL of the test compound stock (1 µmol) with 100 µL of each nucleophile stock (1 µmol each, total 3 µmol nucleophiles). This creates a competitive environment.
-
Control Vials: Prepare controls for each test compound without any nucleophiles to assess stability. Prepare controls for each nucleophile to establish its retention time.
-
Reaction Incubation: Incubate all vials at 37°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), quench the reaction by diluting 10 µL of the reaction mixture into 990 µL of ACN/Water (1:1) with 0.1% formic acid.
-
HPLC-MS Analysis: Analyze the quenched samples immediately. Use a suitable C18 column and a gradient elution method to separate the parent test compound from any nucleophile adducts. Monitor the disappearance of the parent compound and the appearance of product masses corresponding to [M+Nucleophile] via mass spectrometry.[10]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the % remaining vs. time to determine the reaction half-life (t1/2) under these competitive conditions.
-
Identify and quantify the relative abundance of each nucleophile adduct formed.
Experimental Protocol 2: Glutathione (GSH) Conjugation Assay
This assay specifically probes for reactivity with glutathione, a critical intracellular antioxidant. Covalent modification of GSH can be a marker for the formation of reactive metabolites.
Objective: To measure the rate of covalent adduct formation with glutathione.
Procedure:
-
Reaction Buffer: Prepare a 100 mM phosphate buffer at pH 7.4.
-
Stock Solutions: Prepare a 10 mM stock of the test compound in ACN and a 50 mM stock of GSH in the reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine 440 µL of buffer, 50 µL of GSH stock (final concentration 5 mM), and start the reaction by adding 10 µL of the test compound stock (final concentration 200 µM).
-
Incubation and Analysis: Incubate at 37°C. At time points (0, 30, 60, 120, 240 min), take an aliquot, quench with 2 volumes of cold ACN containing an internal standard, centrifuge, and analyze the supernatant by LC-MS/MS. Monitor for the loss of the parent compound and the formation of the GSH adduct ([M+GSH]).
Pillar 3: Comparative Data and Interpretation
The data from these experiments allow for a direct, quantitative comparison of the reactivity profiles. The results should be summarized in clear, comparative tables.
Table 1: Illustrative Comparative Reactivity Data (Note: Data are hypothetical for illustrative purposes)
| Compound | Half-Life (t1/2) in Nucleophile Panel (hours) | Major Adduct Formed | Relative GSH Conjugation Rate (pmol adduct/min/nmol cpd) |
| This compound | 4.5 | Cysteine Adduct (75%) | 15.2 |
| Cyclohexene Oxide | 22.1 | Cysteine Adduct (60%) | 3.1 |
| Styrene Oxide | 1.8 | n-Butylamine Adduct (55%) | 25.8 |
Interpretation:
-
Reactivity: The illustrative data in Table 1 suggest that this compound is significantly more reactive than the less-strained cyclohexene oxide but less reactive than the electronically activated styrene oxide. This aligns with the principles of strain-release chemistry.[6]
-
Selectivity: A key finding is the preference for nucleophiles. In this hypothetical case, this compound shows a strong preference for soft nucleophiles like thiols (cysteine). This is a critical piece of information for predicting potential off-target interactions in a biological system, where cysteine residues in proteins are common targets for reactive electrophiles.
-
Biological Relevance: The high rate of GSH conjugation for this compound, while lower than styrene oxide, is substantial. This indicates a potential for rapid cellular detoxification but also flags it as a molecule that could deplete GSH levels or form covalent bonds with proteins if not carefully managed in a drug design context.[11]
Conclusion and Strategic Outlook
This compound is a valuable synthetic intermediate whose utility is directly tied to its predictable and controllable reactivity. This guide provides a robust, comparative framework for quantifying its cross-reactivity profile. By employing competitive reactivity assays and targeted biological screens, researchers can benchmark this scaffold against alternatives, revealing critical insights into its stability, selectivity, and potential for off-target interactions.
The key takeaway is that "reactivity" is not a monolithic concept. It is a nuanced interplay of kinetics and selectivity. The experimental protocols outlined here provide the necessary data to move beyond a simple "reactive" or "stable" label, enabling a more sophisticated, data-driven approach to chemical synthesis and drug design.[8] This allows scientists to harness the synthetic power of strained rings like this compound while intelligently mitigating the risks associated with their inherent energy.
References
- Chemistry For Everyone. (2025, September 25). What Role Do Reaction Mechanisms Play In Drug Design?
- Harvard Gazette. (2026, January 16). How COVID-era trick may transform drug, chemical discovery.
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- PubChem. rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.02,4]octane.
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- Xu, L., Liu, S., Han, Z., Huang, H., & Sun, J. (2023). Rapid Assembly of Oxatricyclo[3.2.1.02,7]octanes. Synlett, 34(01), 1-6.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Oxatricyclo[3.2.1.0²,⁴]octane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Oxatricyclo[3.2.1.0²,⁴]octane, also commonly known as exo-norbornene oxide. This strained ether, while valuable in synthetic chemistry, necessitates meticulous handling and disposal due to its inherent chemical properties. This document moves beyond a simple checklist, offering a causal understanding of the recommended procedures to ensure the safety of laboratory personnel and environmental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 3-Oxatricyclo[3.2.1.0²,⁴]octane is paramount. This foundational knowledge informs every subsequent step of the disposal process.
Physical and Chemical Properties
A summary of the key physicochemical properties of 3-Oxatricyclo[3.2.1.0²,⁴]octane is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀O | 1], 2] |
| Molecular Weight | 110.15 g/mol | 1], 2] |
| CAS Number | 3146-39-2 (exo) | 1], 2] |
| Appearance | Solid | 3] |
| Melting Point | 122-124 °C | 3] |
| Flash Point | 10 °C (50 °F) - closed cup | 3] |
Primary Hazards
The primary hazard associated with 3-Oxatricyclo[3.2.1.0²,⁴]octane is its flammability . The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies it as a Flammable Solid (H228) [2][3]. This classification is critical as it dictates storage, handling, and ultimately, the primary disposal route.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling 3-Oxatricyclo[3.2.1.0²,⁴]octane. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat is required due to the compound's flammability.
-
Respiratory Protection: While routine handling in a well-ventilated fume hood may not require respiratory protection, a NIOSH-approved respirator with appropriate cartridges should be available for spill response or if engineering controls are insufficient[3].
Spill Management: Immediate and Controlled Response
In the event of a spill, a calm and methodical response is crucial to mitigate risks.
Spill Response Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills (if the compound is dissolved in a solvent), create a dike around the spill using an inert absorbent material such as vermiculite or dry sand[6].
-
Collection: Carefully collect the absorbed material or the solid itself using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol) and then soap and water. All materials used for decontamination should be disposed of as hazardous waste[6].
Disposal Procedures: A Step-by-Step Guide
The proper disposal of 3-Oxatricyclo[3.2.1.0²,⁴]octane is governed by its classification as a flammable and reactive hazardous waste. The recommended primary method of disposal is incineration by a licensed hazardous waste disposal facility[4].
Waste Classification and Segregation
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are classified based on their characteristics and listed sources[7][8]. For 3-Oxatricyclo[3.2.1.0²,⁴]octane, the following should be considered for waste classification:
-
Ignitability (D001): As a flammable solid with a low flash point, this waste will likely exhibit the characteristic of ignitability[7].
-
Reactivity (D003): Due to the strained epoxide ring, the compound may be considered reactive under certain conditions.
It is the responsibility of the waste generator to make a formal hazardous waste determination. In the absence of a specific listing for this compound, a characteristic waste code should be assigned based on its properties.
All waste containing 3-Oxatricyclo[3.2.1.0²,⁴]octane must be segregated from other waste streams, particularly from incompatible materials such as acids and oxidizers.
Step-by-Step Disposal Protocol
-
Containerization:
-
Place all waste materials, including contaminated consumables (e.g., gloves, absorbent pads), into a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the waste and in good condition, with a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("3-Oxatricyclo[3.2.1.0²,⁴]octane"), and the appropriate hazard warnings (e.g., "Flammable Solid").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
The storage area should be compliant with all local and institutional regulations for flammable hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Under no circumstances should 3-Oxatricyclo[3.2.1.0²,⁴]octane or its waste be disposed of down the drain or in regular trash.
Decontamination of Equipment
Thorough decontamination of all equipment that has come into contact with 3-Oxatricyclo[3.2.1.0²,⁴]octane is essential to prevent unintended reactions and cross-contamination.
Decontamination Protocol
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone). This rinseate must be collected and disposed of as hazardous waste.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely.
For sensitive equipment that cannot be subjected to the above procedure, consult with your EHS department for alternative decontamination methods[9].
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 3-Oxatricyclo[3.2.1.0²,⁴]octane.
Caption: Disposal Decision Workflow
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientists can ensure the safe and compliant disposal of 3-Oxatricyclo[3.2.1.0²,⁴]octane, thereby fostering a robust culture of safety within their organizations.
References
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PubChem. exo-2,3-Epoxynorbornane. National Center for Biotechnology Information. [Link]
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Gelest, Inc. (2016). Safety Data Sheet: NORBORNENE. [Link]
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Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. [Link]
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NIST. 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. NIST Chemistry WebBook. [Link]
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Cole-Parmer. Material Safety Data Sheet - exo-Norborneol, 97%. [Link]
-
University of Toronto. Equipment Decontamination Procedures. Environmental Health & Safety. [Link]
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U.S. Environmental Protection Agency. 3-Oxatricyclo[3.2.1.02,4]octane, 6-ethenyl- - Substance Details - SRS. [Link]
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Organic Syntheses. 2-Norbornene. [Link]
-
Centers for Disease Control and Prevention. Decontamination procedures for chemical process equipment. [Link]
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American Laboratory Trading. Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]
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Cheméo. 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1«alpha»,2«beta»,4«beta»,5«alpha»)-. [Link]
-
NIST. This compound. NIST Chemistry WebBook. [Link]
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NIST. 3-Oxatricyclo[3.2.1.0(2,4)]octane, (1α,2β,4β,5α)-. NIST Chemistry WebBook. [Link]
-
Regulations.gov. Federal Register / Vol. 56, No. 160 / Monday, August 19, 1991 / Notices ENVIRONMENTAL PROTECTION AGENCY, exposure, and release i. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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ResearchGate. “can a norbornene endcapped poly(ethylene oxide) be dried azeotropically at 170 degrees centigrade”?. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
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Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Arcwood Environmental. Hazardous Waste Class Definitions. [Link]
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De La Salle University. Hazardous Waste Codes. [Link]
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Navigating the Safe Handling of 3-Oxatricyclo[3.2.1.02,4]octane: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug development, the synthesis and utilization of novel compounds are paramount. 3-Oxatricyclo[3.2.1.02,4]octane, also known as exo-2,3-Epoxynorbornane, is a valuable building block in medicinal chemistry. However, its safe and effective use demands a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for the operational handling and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile
This compound is a flammable solid, a critical piece of information that dictates many of the necessary handling precautions.[1] Its flammability is classified as Category 1, signifying a high hazard.[1] Beyond its flammability, it is also known to cause skin and serious eye irritation. While comprehensive toxicological data is not fully available, its epoxide structure suggests potential reactivity and mutagenic properties, necessitating a cautious approach to minimize exposure.[2]
Key Hazard Information:
-
Flammable Solid: Poses a significant fire risk when exposed to heat, sparks, or open flames.[1]
-
Skin and Eye Irritant: Direct contact can lead to irritation.
-
Potential Mutagen: As an epoxide, it should be handled as a potential mutagen.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the work being performed. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions in a fume hood | Chemical safety goggles | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene) | N95 or higher-rated respirator | Standard laboratory coat |
| Performing reactions at elevated temperatures | Chemical safety goggles and a face shield | Compatible chemical-resistant gloves | Air-purifying respirator with organic vapor cartridges | Flame-retardant laboratory coat |
| Large-scale operations (>50g) | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves | Full-face supplied-air respirator | Chemical-resistant apron over a flame-retardant laboratory coat |
| Emergency spill response | Full-face respirator with appropriate cartridges | Heavy-duty chemical-resistant gloves | Self-contained breathing apparatus (SCBA) in poorly ventilated areas | Fully encapsulating chemical protective suit |
The rationale for this tiered approach lies in the escalating risk of exposure. For instance, heating the compound increases its vapor pressure, thereby elevating the inhalation hazard and necessitating a higher level of respiratory protection.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize risk at every stage of handling this compound.
1. Preparation and Engineering Controls:
-
Work Area: All manipulations of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.
-
Ignition Sources: Meticulously remove all potential ignition sources from the work area. This includes hot plates, open flames, and non-intrinsically safe electrical equipment.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable solids (e.g., dry chemical) are readily accessible.
2. Weighing and Transfer:
-
Grounding: When transferring larger quantities, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[1]
-
Containment: Use a weighing boat or a beaker to contain the solid during transfer, minimizing the risk of spills.
-
Tool Selection: Employ spark-proof tools for all manipulations.
3. Reaction Setup and Execution:
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to further mitigate fire risk, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: When heating is required, use a well-controlled heating mantle or oil bath. Avoid direct heating with a hot plate.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can occur. A well-defined emergency plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Eliminate all ignition sources.
-
Wearing the appropriate PPE (see table), absorb the spill with an inert material such as sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area and decontaminate the spill site.
-
Disposal Plan: Responsible Stewardship
The disposal of this compound and its contaminated waste must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent material) should be placed in a clearly labeled, sealed container designated for flammable solid waste.
-
Unused or excess this compound should also be collected in a separate, labeled container.
2. Waste Disposal:
-
Disposal must be carried out through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of flammable and potentially mutagenic chemical waste.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of handling this compound, from preparation to disposal, including emergency contingencies.
References
-
PubChem. exo-2,3-Epoxynorbornane. Available at: [Link].
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
